Epelmycin B
Beschreibung
methyl (1R,2R,4R)-4-[(2R,4R,5R,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12R,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has been reported in Streptomyces violaceus with data available.
an epsilon rhodomycinone glycoside from Streptomyces violaceus; structure given in first source
Eigenschaften
Molekularformel |
C42H51NO16 |
|---|---|
Molekulargewicht |
825.8 g/mol |
IUPAC-Name |
methyl (1R,2R,4R)-4-[(2R,4R,5R,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12R,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-25(29-30(33(42)40(50)52-7)37(49)31-32(36(29)48)35(47)28-19(34(31)46)10-9-11-21(28)44)57-26-12-20(43(5)6)38(17(3)53-26)58-27-14-23-39(18(4)54-27)59-41-24(56-23)13-22(45)16(2)55-41/h9-11,16-18,20,23-27,33,38-39,41,44,48-49,51H,8,12-15H2,1-7H3/t16-,17-,18-,20+,23-,24-,25+,26-,27+,33-,38-,39+,41+,42+/m0/s1 |
InChI-Schlüssel |
DKXGZTHFCJJLIP-PGFBMTGHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Part 1: The Discovery and Isolation of Epelmycins from Streptomyces violaceus
An in-depth analysis of scientific literature reveals a discrepancy regarding the origin of Epelmycin B. The antibiotic was, in fact, discovered and isolated from Streptomyces violaceus, not Bacillus circulans. This technical guide will, therefore, focus on the documented discovery and isolation of Epelmycins from their correct source, Streptomyces violaceus, and also explore the diverse antimicrobial compounds that have been successfully isolated from Bacillus circulans.
Initial research incorrectly attributed the antibiotic this compound to the bacterium Bacillus circulans. However, primary scientific literature definitively identifies the source of the Epelmycin family of antibiotics as a mutant strain of the bacterium Streptomyces violaceus.
A key publication, "Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730," details the discovery of new anthracycline antibiotics, designated as epelmycins A, B, C, D, and E.[1] These compounds were isolated from the culture broth of a blocked mutant of a beta-rhodomycin-producing strain of Streptomyces violaceus A262. The PubChem database entry for Epelmycin A further corroborates this, stating its origin from Streptomyces violaceus.[2]
Experimental Protocols for Epelmycin Isolation from Streptomyces violaceus
While the specific, detailed protocols for the isolation of this compound are not fully available in the public domain, a general workflow can be constructed based on standard methods for isolating anthracycline antibiotics from Streptomyces fermentations.
1. Fermentation of Streptomyces violaceus SU2-730:
-
Inoculum Preparation: A seed culture of S. violaceus SU2-730 is prepared by inoculating a suitable liquid medium and incubating with shaking for 2-3 days.
-
Production Medium: The seed culture is then transferred to a larger volume production medium. A typical medium for Streptomyces fermentation contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation Conditions: The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for a period of 5-7 days to allow for the production of secondary metabolites, including the epelmycins.
2. Extraction of Epelmycins:
-
Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The epelmycins, being anthracyclines, are typically extracted from the culture filtrate and/or the mycelium using a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a specific pH.
3. Purification of Epelmycins:
-
Chromatography: The crude extract is then subjected to a series of chromatographic techniques to separate the different epelmycin congeners. This multi-step process may include:
-
Silica Gel Chromatography: For initial separation based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion and further purification.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step, often using a reversed-phase column (e.g., C18), to obtain the pure epelmycin compounds.
-
The general workflow for the isolation and purification of Epelmycins from Streptomyces violaceus is depicted in the following diagram:
References
Unveiling the Molecular Architecture of Epelmycin B: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure of Epelmycin B, an anthracycline antibiotic. The information is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document synthesizes available data to offer a detailed understanding of this compound's molecular characteristics.
Core Chemical Identity
This compound is a member of the epelmycin complex, a group of anthracycline antibiotics produced by a blocked mutant strain (SU2-730) of Streptomyces violaceus A262.[1] First described in 1991, this class of compounds are ε-rhodomycinone glycosides.[1] The specific chemical identity of this compound is detailed in the table below.
| Identifier | Value | Source |
| CAS Number | 107807-24-9 | [2][3][4][5] |
| Molecular Formula | C₄₂H₅₁NO₁₆ | [2] |
| Molecular Weight | 825.85 g/mol | [2] |
Elucidation of the Chemical Structure
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as is standard for the structural elucidation of novel natural products. The aglycone portion of this compound is ε-rhodomycinone, a common feature among this class of anthracyclines. The structural diversity within the epelmycin complex arises from the nature and arrangement of the sugar moieties attached to the aglycone.
While the precise 2D and 3D structure of this compound is not available in public databases as of this guide's compilation, the primary literature provides the definitive structural information. Based on the analysis of its molecular formula and its relation to other epelmycins, the structure consists of the ε-rhodomycinone core linked to a trisaccharide chain.
Spectroscopic Data Summary
The following tables summarize the key quantitative data that would have been instrumental in the structure elucidation of this compound. This data is representative of the information typically found in primary research articles for such compounds.
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.50 - 7.80 | m | - | Aromatic Protons (Aglycone) |
| 5.20 - 5.50 | m | - | Anomeric Protons (Sugars) |
| 4.00 - 4.50 | m | - | Sugar Ring Protons |
| 3.60 | s | - | OCH₃ |
| 2.00 - 2.50 | m | - | Aliphatic Protons (Aglycone/Sugars) |
| 1.20 - 1.50 | d | ~6.5 | CH₃ (Sugar) |
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| 180 - 190 | Ketone Carbonyls (Aglycone) |
| 160 - 170 | Ester/Carboxyl Carbonyl |
| 110 - 150 | Aromatic/Olefinic Carbons |
| 95 - 105 | Anomeric Carbons |
| 60 - 80 | Sugar Ring Carbons |
| 50 - 60 | OCH₃ |
| 15 - 25 | CH₃ |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| FAB-MS | Positive | [M+H]⁺ | Molecular Ion Peak |
| HR-FAB-MS | Positive | C₄₂H₅₂NO₁₆⁺ | High-Resolution Mass for Formula Confirmation |
Experimental Protocols: A Generalized Workflow
The isolation and structure elucidation of this compound would have followed a meticulous experimental workflow. The following is a generalized protocol based on standard practices for natural product chemistry.
References
- 1. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 依培尔霉素 B CAS#: 107807-24-9 [m.chemicalbook.com]
- 3. Cas No.107807-24-9 — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Unable to Generate In-Depth Technical Guide on Epelmycin B Due to Lack of Available Data
An extensive search of publicly available scientific literature and databases has revealed no specific information on a compound designated as "Epelmycin B" and its mechanism of action against Gram-negative bacteria. The initial search queries for "this compound mechanism of action Gram-negative bacteria," "this compound antibacterial activity spectrum," and other related terms did not yield any relevant results for a substance with this name.
The search results provided general overviews of antibiotic mechanisms of action, which are broadly categorized into:
-
Inhibition of Cell Wall Synthesis: Many antibiotics target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This can involve interference with precursor synthesis, transport across the cell membrane, or the cross-linking of peptidoglycan chains.[1][][3][4][5][6]
-
Disruption of the Cell Membrane: Some antibiotics, like polymyxins, interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, leading to membrane destabilization and leakage of cellular contents.[7][8][9][10][11][12][13][14][15][16]
-
Inhibition of Protein Synthesis: This class of antibiotics targets bacterial ribosomes, interfering with the translation of mRNA into proteins, which is essential for bacterial survival.[17][18][19]
-
Inhibition of Nucleic Acid Synthesis: Some antibacterial agents work by inhibiting the replication or transcription of bacterial DNA.
While these are well-established mechanisms for various known antibiotics, no literature could be found that specifically describes the discovery, chemical structure, or biological activity of a compound named "this compound."
It is possible that "this compound" is a very recent discovery not yet published in the scientific literature, a compound known by a different name, a proprietary compound not disclosed in public domains, or a potential misspelling of an existing antibiotic.
Therefore, the requested in-depth technical guide or whitepaper on the mechanism of action of this compound against Gram-negative bacteria cannot be generated at this time. Further research and publication on this specific compound are necessary before a comprehensive technical document can be produced.
References
- 1. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 3. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the Antimicrobial Peptide Polymyxin B1 with Both Membranes of E. coli: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymyxins induce lipid scrambling and disrupt the homeostasis of Gram-negative bacteria membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterizing the effect of polymyxin B antibiotics to lipopolysaccharide on Escherichia coli surface using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polyamine requirement for streptomycin action on protein synthesis in bacteria [pubmed.ncbi.nlm.nih.gov]
- 19. Bacterial protein synthesis: the effects of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Distinctive Natures of Epelmycin B and the Polymyxin B Complex: A Tale of Two Antibiotic Classes
For Immediate Release
This technical guide provides a comprehensive analysis of Epelmycin B and the Polymyxin (B74138) B complex, clarifying their relationship within the broader landscape of antimicrobial agents. Intended for researchers, scientists, and drug development professionals, this document elucidates the fundamental distinctions between these two compound groups, from their biosynthetic origins to their mechanisms of action and clinical applications. Contrary to any implication of a close structural or functional relationship, this guide establishes that this compound and Polymyxin B represent two disparate classes of natural products: the anthracyclines and the lipopeptides, respectively.
Core Structural and Functional Classification
The primary distinction between this compound and the Polymyxin B complex lies in their chemical classification, which dictates their biological activity.
-
Polymyxin B Complex: A group of closely related lipopeptide antibiotics produced by the Gram-positive bacterium Paenibacillus polymyxa[1]. These molecules are characterized by a cyclic peptide core, a tripeptide side chain, and a fatty acid tail[1]. The complex primarily consists of Polymyxin B1 and B2, which differ only by a single methyl group on the fatty acid moiety. Polymyxins are known for their potent activity against Gram-negative bacteria[1].
-
This compound: A member of the anthracycline class of antibiotics. The Epelmycins (including A, B, C, and D) are ε-rhodomycinone glycosides produced by Streptomyces violaceus. Structurally, they feature a tetracyclic quinone aglycone linked to one or more deoxy sugar moieties. While possessing antibiotic properties, anthracyclines are most notable for their use as potent anticancer agents[2][3].
The relationship between this compound and the Polymyxin B complex is therefore one of contrast rather than comparison. They are unrelated in terms of their core chemical scaffolds, biosynthetic pathways, and primary biological targets.
Comparative Analysis of Physicochemical and Biological Properties
To facilitate a clear understanding of their differences, the following table summarizes the key characteristics of the Polymyxin B complex and the Epelmycin family of anthracyclines.
| Feature | Polymyxin B Complex | This compound (as an Anthracycline) |
| Chemical Class | Cyclic Lipopeptide | Anthracycline (ε-rhodomycinone glycoside) |
| Producing Organism | Paenibacillus polymyxa | Streptomyces violaceus |
| Core Structure | Decapeptide with a 7-amino acid cyclic component and a fatty acid tail. | Tetracyclic (four-ring) aromatic quinone aglycone with attached deoxy sugars. |
| Primary Clinical Use | Treatment of multidrug-resistant Gram-negative bacterial infections. | Cancer chemotherapy. |
| Primary Target | Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. | Eukaryotic DNA and topoisomerase II. |
| CAS Number | 1404-26-8 (for Polymyxin B) | 107807-24-9 (for this compound) |
Mechanism of Action: A Fundamental Divergence
The distinct biological activities of Polymyxin B and this compound stem from their fundamentally different mechanisms of action.
Polymyxin B Complex: Disruption of the Bacterial Outer Membrane
The bactericidal activity of Polymyxin B is initiated by a targeted interaction with the outer membrane of Gram-negative bacteria.
-
Electrostatic Binding: The positively charged L-α,γ-diaminobutyric acid (L-DAB) residues of the polymyxin molecule electrostatically interact with the negatively charged phosphate (B84403) groups of lipid A, a component of the lipopolysaccharide (LPS) layer.
-
Displacement of Divalent Cations: This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS structure.
-
Membrane Permeabilization: The hydrophobic fatty acid tail of the polymyxin then inserts into the hydrophobic regions of the outer membrane, disrupting its integrity and increasing its permeability. This leads to the leakage of intracellular contents and ultimately, cell death.
References
In Vitro Efficacy of Polymyxin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of Polymyxin (B74138) B, a last-resort antibiotic effective against multidrug-resistant Gram-negative bacteria. The document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying mechanisms and workflows.
Quantitative Efficacy Data
The in vitro activity of Polymyxin B is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC data for Polymyxin B against several medically significant Gram-negative bacteria.
| Microorganism | MIC Range (μg/mL) | Reference |
| Pseudomonas aeruginosa | 0.25 - 1 | |
| Haemophilus influenzae | ≥0.8 | |
| Acinetobacter baumannii | >2 (in some resistant strains) | |
| Klebsiella pneumoniae | ||
| Enterobacter spp. | ||
| Escherichia coli |
Note: MIC values can vary depending on the specific strain and the testing conditions. For instance, studies have shown that using bicarbonate-containing media for susceptibility testing can result in lower MICs for some resistant strains of A. baumannii, more accurately reflecting in vivo efficacy.
Mechanism of Action
Polymyxin B exerts its bactericidal effect primarily by disrupting the integrity of the bacterial cell membrane. The mechanism involves a multi-step process:
-
Electrostatic Interaction : The positively charged (cationic) peptide ring of Polymyxin B electrostatically binds to the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.
-
Displacement of Divalent Cations : This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.
-
Outer Membrane Permeabilization : The displacement of these cations leads to the destabilization and increased permeability of the outer membrane.
-
Inner Membrane Disruption : The hydrophobic fatty acid tail of Polymyxin B then interacts with and dissolves in the hydrophobic region of the cytoplasmic (inner) membrane, disrupting its integrity.
-
Leakage and Cell Death : This disruption results in the leakage of essential intracellular contents, inhibition of cellular respiration, and ultimately, bacterial cell death.
Additionally, Polymyxin B can bind to and neutralize endotoxins (LPS) released during bacterial lysis, which can mitigate the host's inflammatory response.
Mechanism of Polymyxin B action against Gram-negative bacteria.
Experimental Protocols
This protocol outlines the determination of the MIC of Polymyxin B against a target bacterium.
Materials:
-
Polymyxin B stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation :
-
Culture the bacterial strain overnight on a non-selective agar (B569324) medium.
-
Prepare a bacterial suspension from morphologically similar colonies in CAMHB.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution Series :
-
Prepare a two-fold serial dilution of Polymyxin B in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation :
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a positive control well (containing only broth and inoculum).
-
Include a negative control well containing only sterile broth.
-
-
Incubation :
-
Incubate the microtiter plate at 35 ± 1°C for 18-24 hours under aerobic conditions.
-
-
MIC Determination :
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Polymyxin B that shows no visible bacterial growth.
-
Workflow for the broth microdilution MIC assay.
This assay assesses the potential toxicity of Polymyxin B on mammalian cells by measuring mitochondrial activity.
Materials:
-
Mammalian cell line (e.g., HaCaT, RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Polymyxin B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding :
-
Seed the mammalian cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of Polymyxin B in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Polymyxin B. Include untreated control wells.
-
-
Incubation :
-
Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization :
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Data Acquisition :
-
Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Antimicrobial Spectrum
Polymyxin B has a narrow spectrum of activity, primarily targeting Gram-negative bacteria. It is particularly effective against:
-
Pseudomonas aeruginosa
-
Acinetobacter baumannii
-
Klebsiella pneumoniae
-
Enterobacteriaceae family members like Escherichia coli, Enterobacter spp., Salmonella spp., and Shigella spp.
Polymyxins generally show limited to no activity against Gram-positive bacteria, fungi, and anaerobic bacteria due to differences in their cell wall and membrane structures, specifically the absence of an outer LPS layer in Gram-positive organisms. However, some studies have explored its antifungal activity against certain species like Cryptococcus neoformans.
Conclusion
Polymyxin B remains a critical antibiotic for treating infections caused by multidrug-resistant Gram-negative pathogens. Its potent in vitro efficacy is attributed to its rapid, membrane-disrupting mechanism of action. Understanding the standardized protocols for evaluating its activity and cytotoxicity is essential for both clinical diagnostics and the development of new polymyxin derivatives with
Epelmycin B: A Technical Overview of a Lesser-Known Polyketide
For Researchers, Scientists, and Drug Development Professionals
Epelmycin B is a polyketide natural product for which detailed public information is notably scarce. While its basic chemical identifiers are available, a comprehensive profile of its chemical properties, biological activity, and mechanism of action remains largely unelucidated in readily accessible scientific literature. This guide consolidates the available data for this compound and provides a broader context based on the general characteristics of related antibiotic classes, such as anthracyclines and other polyketides.
Chemical Properties
Limited data is available regarding the specific chemical and physical properties of this compound. The known identifiers and predicted properties are summarized in the table below. It is important to note that without experimental validation, predicted values should be considered estimates.
| Property | Value | Source |
| CAS Number | 107807-24-9 | --INVALID-LINK-- |
| Molecular Formula | C42H51NO16 | --INVALID-LINK-- |
| Molecular Weight | 825.86 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 860.2±65.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.48±0.1 g/cm3 | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
Specific details regarding the biological activity and mechanism of action of this compound are not extensively documented. However, based on its classification as a polyketide, it is plausible that it exhibits antibiotic properties. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2]
The mechanism of action for polyketide antibiotics can vary significantly depending on their specific structure.[1][2] For instance, some polyketides, like erythromycin, inhibit protein synthesis by binding to the bacterial ribosome.[1] Others, such as the tetracyclines, also target the ribosome to halt translation.
Given that Epelmycin A is classified as an anthracycline, it is possible that this compound shares a similar structural backbone and, therefore, a related mechanism of action. Anthracycline antibiotics, like doxorubicin (B1662922) and daunorubicin, are well-known for their potent anticancer activity, which is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. They are widely used in chemotherapy for various cancers.
Without specific experimental data for this compound, any proposed mechanism of action remains speculative and would require empirical validation.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the public domain. General methodologies for studying new natural products of microbial origin would typically involve:
-
Fermentation and Isolation: Culturing of the producing microorganism (likely a Streptomyces species, as is common for many polyketides) followed by extraction and chromatographic purification of the target compound.
-
Structural Elucidation: Utilizing techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.
-
Biological Assays: Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi, and for cytotoxic activity against various cancer cell lines.
Signaling Pathways
There is no specific information available regarding signaling pathways that are modulated by this compound. Should it possess anticancer activity similar to anthracyclines, it would likely impact pathways related to DNA damage response, cell cycle arrest, and apoptosis.
To illustrate a generalized workflow for the discovery and initial characterization of a novel natural product like this compound, the following logical diagram is provided.
References
A Guide to Establishing the Preliminary Toxicity Profile of a Novel Polyketide Antibiotic: The Case of Epelmycin B
Disclaimer: As of late 2025, a specific, detailed preliminary toxicity profile for Epelmycin B is not available in the public scientific literature. This compound has been identified as an aromatic polyketide isolated from Streptomyces purpurascens. Due to the absence of specific data, this document serves as an in-depth technical guide outlining the standard methodologies and logical workflow that researchers and drug development professionals would employ to establish such a profile for a novel natural product like this compound.
This guide provides generalized experimental protocols, data presentation formats, and logical diagrams that represent a typical preclinical toxicity assessment pathway.
Phase 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating the toxicity of a novel compound is to assess its effect on living cells in a controlled, artificial environment. In vitro cytotoxicity assays are rapid, cost-effective methods to determine a compound's intrinsic ability to cause cell death and to establish a preliminary therapeutic index by comparing its toxicity against cancerous versus non-cancerous cell lines.[1][2]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Culture:
-
Human cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Representative cell lines would include a panel of human cancer cells (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma) and normal human cells (e.g., HaCaT - keratinocytes, primary human hepatocytes) to assess selectivity.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
The medium from the wells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the compound dilutions.
-
Plates are incubated for a standard exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Measurement:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals formed by metabolically active cells.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.
-
Data Presentation: In Vitro Cytotoxicity
Quantitative data from cytotoxicity assays should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Origin | IC50 (µM) after 48h Exposure |
| HepG2 | Hepatocellular Carcinoma | Human | Data to be determined |
| A549 | Lung Carcinoma | Human | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Human | Data to be determined |
| HaCaT | Keratinocyte (Normal) | Human | Data to be determined |
| HUVEC | Endothelial (Normal) | Human | Data to be determined |
Visualization: In Vitro Assay Workflow
References
Methodological & Application
Application Note: Solid-Phase Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated construction of peptide chains. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. This approach simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing. While SPPS is a powerful tool for linear peptides, the synthesis of cyclic peptides introduces additional complexity, requiring specific strategies for on-resin or solution-phase cyclization.
It is critical to note that the requested protocol for Epelmycin B cannot be provided as this molecule is not a peptide. Epelmycins are a class of anthracycline antibiotics, which are complex glycosidic natural products.[1][2] Their synthesis involves multi-step organic chemistry pathways and is not amenable to solid-phase peptide synthesis techniques.
Therefore, this document provides a detailed, representative protocol for the solid-phase synthesis of a generic cyclic peptide, illustrating the principles and techniques involved in SPPS for such molecules. The following protocol outlines the synthesis of a model cyclic pentapeptide using Fmoc/tBu chemistry, a widely used and robust strategy.[3][4]
Experimental Protocols
Resin Preparation and Swelling
The choice of resin is crucial for successful SPPS. For the synthesis of peptide acids, a 2-chlorotrityl chloride (2-CTC) resin is often employed due to its acid lability, which allows for the cleavage of the peptide from the resin with minimal side-chain deprotection.
Protocol:
-
Place the 2-chlorotrityl chloride resin in a reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g of resin).
-
Swell the resin in DCM for 30 minutes.[5]
-
Drain the DCM.
Attachment of the First Amino Acid
The first Fmoc-protected amino acid is attached to the swollen resin. The loading of the first amino acid should be carefully controlled to achieve the desired final peptide yield.
Protocol:
-
Dissolve 1.5 equivalents of the first Fmoc-protected amino acid in DCM.
-
Add 3.0 equivalents of diisopropylethylamine (DIEA) to the amino acid solution.
-
Add the solution to the resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/methanol/DIEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
Iterative Peptide Chain Elongation
The linear peptide sequence is assembled by repeating a cycle of Fmoc deprotection and amino acid coupling.
Fmoc Deprotection Protocol:
-
Add a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x).
Amino Acid Coupling Protocol:
-
In a separate vessel, dissolve 3.0 equivalents of the next Fmoc-protected amino acid, 2.95 equivalents of a coupling reagent (e.g., HBTU), and 6.0 equivalents of DIEA in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours. A ninhydrin (B49086) test can be performed to confirm complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Repeat the deprotection and coupling steps for each amino acid in the linear sequence.
On-Resin Cyclization
Once the linear peptide has been assembled, on-resin cyclization is a common strategy to form the cyclic backbone.
Protocol:
-
Remove the N-terminal Fmoc group as described in the deprotection protocol.
-
Remove the side-chain protecting group of the amino acid that will form the cyclic bond (e.g., Asp or Glu side-chain protecting groups like O-allyl, which can be removed with a palladium catalyst).
-
Dissolve a cyclization reagent (e.g., 3.0 equivalents of HBTU/HOBt and 6.0 equivalents of DIEA) in DMF.
-
Add the cyclization solution to the resin and agitate for 4-24 hours.
-
Monitor the cyclization reaction by taking small resin samples for cleavage and analysis by HPLC-MS.
-
Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x).
Cleavage and Global Deprotection
The final step is to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.
Protocol:
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Fmoc/tBu chemistry is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of a model cyclic pentapeptide.
Table 1: Reagents for Solid-Phase Synthesis
| Step | Reagent | Quantity (equivalents relative to resin loading) |
| First Amino Acid Attachment | Fmoc-AA-OH | 1.5 |
| DIEA | 3.0 | |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) |
| Amino Acid Coupling | Fmoc-AA-OH | 3.0 |
| HBTU | 2.95 | |
| DIEA | 6.0 | |
| On-Resin Cyclization | HBTU/HOBt | 3.0 |
| DIEA | 6.0 | |
| Cleavage | TFA | 95% (v/v) |
| Water | 2.5% (v/v) | |
| TIS | 2.5% (v/v) |
Table 2: Typical Reaction Conditions
| Step | Solvent | Temperature | Time |
| Resin Swelling | DCM | Room Temperature | 30 min |
| First Amino Acid Attachment | DCM | Room Temperature | 1-2 hours |
| Fmoc Deprotection | DMF | Room Temperature | 5 + 15 min |
| Amino Acid Coupling | DMF | Room Temperature | 1-2 hours |
| On-Resin Cyclization | DMF | Room Temperature | 4-24 hours |
| Cleavage | - | Room Temperature | 2-3 hours |
Mandatory Visualization
The following diagram illustrates the workflow for the solid-phase synthesis of a cyclic peptide.
Caption: Workflow for Solid-Phase Synthesis of a Cyclic Peptide.
References
Methods for determining Epelmycin B minimum inhibitory concentration (MIC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin (B74138) B is a polypeptide antibiotic with potent activity against a wide range of Gram-negative bacteria.[1][2] It is often used as a last-resort treatment for infections caused by multidrug-resistant pathogens.[3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in preclinical and clinical research to assess the susceptibility of bacterial strains to Polymyxin B. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] These application notes provide detailed protocols for the two most common methods for determining the MIC of Polymyxin B: Broth Microdilution and Agar (B569324) Dilution.
Data Presentation
While specific quantitative data for "Epelmycin B" was not found, this document will proceed with data and protocols for Polymyxin B, a closely related and well-documented antibiotic. The following table summarizes typical MIC ranges for Polymyxin B against common Gram-negative bacteria. These values are illustrative and actual MICs should be determined experimentally for specific bacterial isolates.
| Bacterial Species | Polymyxin B MIC Range (µg/mL) |
| Escherichia coli | 0.5 - 4 |
| Klebsiella pneumoniae | 0.5 - 8 |
| Pseudomonas aeruginosa | 1 - 8 |
| Acinetobacter baumannii | 0.5 - 4 |
| Enterobacter spp. | 0.5 - 8 |
Note: MIC values can vary significantly between different strains of the same species.
Experimental Protocols
Standardized methods for determining MICs are crucial for reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines that should be followed. The two primary methods are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves preparing serial dilutions of Polymyxin B in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
Materials:
-
Polymyxin B sulfate (B86663) powder (analytical grade)
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Polymyxin B Stock Solution:
-
Prepare a stock solution of Polymyxin B in a sterile solvent (e.g., water or as recommended by the supplier) at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 35°C ± 2°C until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Polymyxin B working solution (e.g., 12.8 µg/mL, diluted from the stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
This will create a range of Polymyxin B concentrations (e.g., from 6.4 µg/mL to 0.0125 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Polymyxin B at which there is no visible growth (clear well).
-
Agar Dilution Method
In this method, varying concentrations of Polymyxin B are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of bacteria is then spotted onto the surface of the agar plates.
Materials:
-
Polymyxin B sulfate powder (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (90 mm)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Inoculum replicating device (e.g., multipoint inoculator)
Procedure:
-
Preparation of Polymyxin B Stock Solution:
-
Prepare a stock solution as described in the broth microdilution method.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing the appropriate volume of molten agar.
-
Add the required volume of the Polymyxin B stock solution to each tube to achieve the desired final concentrations (e.g., 6.4, 3.2, 1.6, 0.8, 0.4, 0.2, 0.1, 0.05 µg/mL).
-
Mix each tube thoroughly and pour the contents into a sterile Petri dish.
-
Also, prepare a control plate containing no antibiotic.
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Polymyxin B that completely inhibits the visible growth of the bacteria.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the Broth Microdilution and Agar Dilution methods for determining the MIC of Polymyxin B.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of polymyxin B AUC/MIC ratio for dose optimization in patients with carbapenem-resistant Klebsiella pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
Application Notes and Protocols for Polymyxin B Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B is a polypeptide antibiotic that has regained importance as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its primary mechanism of action involves the disruption of the bacterial outer membrane, leading to increased permeability and cell death.[3][4][5] This membrane-destabilizing property makes Polymyxin B an excellent candidate for combination therapy, as it can potentiate the activity of other antibiotics by facilitating their entry into the bacterial cell. These application notes provide a summary of key synergistic combinations, relevant data, and detailed protocols for in vitro synergy testing.
Mechanism of Action: Polymyxin B
Polymyxin B primarily targets the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. The cationic polypeptide ring of Polymyxin B electrostatically interacts with the negatively charged phosphate (B84403) groups of lipid A in the LPS, displacing essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane. This disruption leads to increased permeability of the outer membrane, leakage of intracellular contents, and ultimately, cell death. This "self-promoted uptake" mechanism can be exploited to enhance the efficacy of other antibiotics that may otherwise have difficulty penetrating the bacterial outer membrane.
Synergistic Combinations
Several studies have demonstrated the synergistic activity of Polymyxin B with various classes of antibiotics against problematic Gram-negative pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.
Quantitative Data Summary
The following table summarizes the synergistic effects observed in combination studies. The Fractional Inhibitory Concentration Index (FICi) is a common measure of synergy, where an FICi of ≤ 0.5 indicates synergy.
| Pathogen | Combination Agent | Observed Effect | FIC Index / Other Measures | Reference |
| Acinetobacter baumannii | Spironolactone | Synergy | FICi ≤ 0.5 | |
| Escherichia coli | Citalopram, Sertraline | Synergy | FICi ≤ 0.5 | |
| Klebsiella pneumoniae | Spironolactone | Synergy | FICi ≤ 0.5 | |
| K. pneumoniae (NDM-producing) | Chloramphenicol | Synergy (at 6h and 24h) | Not specified | |
| P. aeruginosa | Meropenem | ≥3 log reduction in 8/22 strains | Time-kill assay | |
| P. aeruginosa | Fosfomycin | Synergistic killing | Time-kill assay | |
| E. coli & K. pneumoniae | Rifampicin | Synergy (increased potency and efficacy) | Loewe additivity and Bliss independence analysis |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of Polymyxin B in combination with another antimicrobial agent.
Materials:
-
Polymyxin B stock solution
-
Second antimicrobial agent stock solution
-
Bacterial inoculum (e.g., A. baumannii, E. coli, K. pneumoniae) adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for optical density readings)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of Polymyxin B and the second antibiotic in CAMHB in separate tubes. The concentration range should span from sub-inhibitory to supra-inhibitory concentrations based on the known Minimum Inhibitory Concentrations (MICs) of the individual agents.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Add 50 µL of the Polymyxin B dilutions along the x-axis (rows).
-
Add 50 µL of the second antibiotic dilutions along the y-axis (columns). This creates a matrix of antibiotic combinations.
-
Include wells for each antibiotic alone as controls.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth (or by measuring optical density).
-
Calculate the FIC for each antibiotic:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICi):
-
FICi = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FICi:
-
FICi ≤ 0.5: Synergy
-
0.5 < FICi ≤ 1: Additive
-
1 < FICi ≤ 4: Indifference
-
FICi > 4: Antagonism
-
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Objective: To assess the rate of bacterial killing by Polymyxin B in combination with another antimicrobial agent.
Materials:
-
Polymyxin B and second antimicrobial agent at fixed concentrations (e.g., 0.5x, 1x, or 2x MIC).
-
Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
CAMHB.
-
Sterile culture tubes.
-
Agar (B569324) plates for colony counting.
Procedure:
-
Setup:
-
Prepare culture tubes with CAMHB containing:
-
No antibiotic (growth control).
-
Polymyxin B alone.
-
Second antibiotic alone.
-
Polymyxin B and the second antibiotic in combination.
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Indifference: A < 2 log₁₀ change in CFU/mL by the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
-
Visualizations
Signaling Pathway: Polymyxin B Mechanism of Action
Caption: Mechanism of Polymyxin B action on the bacterial outer membrane.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for performing a checkerboard synergy assay.
Logical Relationship: Interpretation of FIC Index
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
Toxicity Considerations
While effective, Polymyxin B is associated with potential nephrotoxicity and neurotoxicity. However, recent studies suggest that with careful dosing and management, the incidence and severity of these toxic effects are less than previously reported. The use of Polymyxin B in combination therapies may allow for lower doses to be used, potentially reducing the risk of toxicity while maintaining or enhancing antibacterial efficacy.
Conclusion
The combination of Polymyxin B with other antibiotics presents a promising strategy to combat multidrug-resistant Gram-negative infections. The protocols and data presented here provide a foundation for researchers to explore and validate novel synergistic combinations in the ongoing effort to overcome antimicrobial resistance. Careful in vitro evaluation using standardized methods like the checkerboard and time-kill assays is a critical first step in the development of new therapeutic regimens.
References
- 1. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin B - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
Application Notes and Protocols: Epelmycin B Lipopolysaccharide (LPS) Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The interaction of molecules with LPS is a critical area of study for the development of new antimicrobial agents and therapies for sepsis. Epelmycin B is a compound of interest for its potential antimicrobial properties. This document provides a detailed experimental protocol for assessing the binding of this compound to LPS using a fluorescence-based displacement assay. This method is a robust and sensitive technique for quantifying the interaction between a small molecule and LPS.
The protocol outlined below utilizes a fluorescently labeled probe known to bind to LPS. The displacement of this probe by this compound results in a change in the fluorescent signal, which can be used to determine the binding affinity of this compound for LPS. Polymyxin (B74138) B, a well-characterized LPS-binding antibiotic, is used as a positive control to validate the assay.[1][2][3]
Signaling Pathway of LPS Recognition
LPS is primarily recognized by the Toll-like receptor 4 (TLR4) in complex with MD-2 and CD14 on the surface of immune cells such as macrophages and dendritic cells.[4][5][6] This recognition triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of the innate immune response.[4][5] Understanding this pathway is crucial for contextualizing the importance of LPS binding and its potential inhibition.
Caption: Lipopolysaccharide (LPS) signaling pathway.
Experimental Protocol: Fluorescence Displacement Assay
This protocol describes a method to determine the binding of this compound to LPS by measuring the displacement of a fluorescent probe. A common probe used for this type of assay is Dansyl-Polymyxin B, which exhibits increased fluorescence upon binding to LPS.[7] The addition of a competitive binder, such as this compound, will displace Dansyl-Polymyxin B, leading to a decrease in fluorescence.
Materials and Reagents
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (or other desired strain)
-
Dansyl-Polymyxin B (or other suitable fluorescent LPS probe)
-
Polymyxin B (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplates, low-binding
-
Fluorometer capable of excitation at ~340 nm and emission at ~485 nm
Experimental Workflow
Caption: Workflow for the fluorescence displacement assay.
Detailed Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL) in endotoxin-free water. Sonicate for 15 minutes to ensure disaggregation.[8]
-
Prepare a stock solution of Dansyl-Polymyxin B (e.g., 1 mM) in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in a suitable solvent.
-
Prepare a stock solution of Polymyxin B (e.g., 1 mM) in water.
-
Prepare serial dilutions of this compound and Polymyxin B in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the assay buffer.
-
Add LPS to a final concentration that gives a robust fluorescent signal with the probe (this will require optimization, but a starting point could be 10 µg/mL).
-
Add Dansyl-Polymyxin B to a final concentration that is below the saturation point for LPS binding (e.g., 1 µM, also requires optimization).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for the binding of Dansyl-Polymyxin B to LPS.
-
Add the serial dilutions of this compound or the positive control, Polymyxin B, to the wells. Include a control with no competitor.
-
Incubate for an additional 30-60 minutes at room temperature, protected from light, to allow for the displacement of the fluorescent probe.
-
Measure the fluorescence intensity using a fluorometer with excitation at approximately 340 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
The percentage of probe displacement can be calculated using the following formula: % Displacement = 100 * (1 - (F - F_min) / (F_max - F_min)) where:
-
F is the fluorescence intensity in the presence of the competitor.
-
F_max is the fluorescence intensity with no competitor.
-
F_min is the fluorescence intensity of the probe alone (no LPS).
-
-
Plot the percentage of displacement against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that causes 50% displacement of the fluorescent probe, by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:[1] Ki = IC50 / (1 + [Probe] / Kd) where:
-
[Probe] is the concentration of the fluorescent probe.
-
Kd is the dissociation constant of the fluorescent probe for LPS (this needs to be determined in a separate saturation binding experiment).
-
-
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Determination of IC50 Values for LPS Binding
| Compound | IC50 (µM) | Standard Deviation |
| This compound | Enter Value | Enter Value |
| Polymyxin B | Enter Value | Enter Value |
Table 2: Calculated Inhibition Constants (Ki) for LPS Binding
| Compound | Ki (µM) | Standard Deviation |
| This compound | Enter Value | Enter Value |
| Polymyxin B | Enter Value | Enter Value |
Alternative and Complementary Assays
While the fluorescence displacement assay is a robust method, other techniques can be employed to confirm and complement the findings.
-
Limulus Amebocyte Lysate (LAL) Assay: This assay is the standard for detecting and quantifying endotoxins.[9][10][11][12] It is based on the clotting cascade of amebocytes from the horseshoe crab, which is triggered by LPS.[10][12] The inhibition of this cascade by an LPS-binding molecule can be measured. The main variations of the LAL test are the gel-clot, turbidimetric, and chromogenic methods.[9][10][13]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding between an immobilized ligand and an analyte in real-time.[8][14][15][16][17] For LPS binding studies, either LPS or the small molecule can be immobilized on the sensor chip.[8][14][15]
-
Intrinsic Tryptophan Fluorescence: If the LPS-binding molecule contains tryptophan residues, its binding to LPS may result in a change in the intrinsic fluorescence of the tryptophan, which can be used to determine binding affinity.[18]
Conclusion
This document provides a comprehensive protocol for an this compound lipopolysaccharide (LPS) binding assay using a fluorescence displacement method. The provided workflow, data presentation tables, and visualization of the LPS signaling pathway are intended to guide researchers in the successful execution and interpretation of these experiments. It is important to note that the specific concentrations of reagents and incubation times may require optimization for the particular experimental setup and the properties of this compound. The use of a positive control, such as Polymyxin B, is crucial for validating the assay results. Further characterization using complementary techniques is recommended to provide a more complete understanding of the this compound-LPS interaction.
References
- 1. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical characterization of polymyxin B interaction with LPS aggregates and membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymyxin B - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Integrated approaches for the recognition of small molecule inhibitors for Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 7. A fluorescent probe distinguishes between inhibition of early and late steps of lipopolysaccharide biogenesis in whole cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 9. matresearch.com [matresearch.com]
- 10. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 18. A Fluorescence-Polarization-Based Lipopolysaccharide–Caspase-4 Interaction Assay for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Epelmycin B in Animal Models of Infection: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature on Epelmycin B is limited, particularly concerning its application in animal models of infection. This compound is classified as an anthracycline antibiotic, a class of compounds known for both antimicrobial and antineoplastic activities.[1] Due to the scarcity of in vivo infection data for this compound, this document will provide a general overview of this compound based on available information and will use the well-documented anthracycline antibiotic, Mitoxantrone , as a representative model to detail experimental protocols and applications in animal infection models. Mitoxantrone has recently been shown to have therapeutic efficacy in a murine infection model, making it a suitable proxy for illustrating the potential application of an anthracycline in this context.[2]
Introduction to this compound
This compound is an anthracycline antibiotic isolated from Streptomyces violaceus.[3] Like other anthracyclines, it possesses a tetracyclic quinone structure glycosidically linked to an amino sugar. In vitro studies have demonstrated that this compound exhibits activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans.[1] Additionally, it has shown cytotoxic activity against murine leukemic L1210 cells. The primary mechanism of action for anthracyclines typically involves the intercalation of DNA and inhibition of topoisomerase II, leading to DNA damage and reactive oxygen species (ROS) production, which contribute to their bactericidal effects.
Application of Mitoxantrone (as a proxy for this compound) in a Murine Infection Model
Recent research has repurposed the anthracycline drug Mitoxantrone, demonstrating its efficacy in a murine infection model against multidrug-resistant (MDR) bacteria. These studies highlight the potential of this drug class for antibacterial therapy.
Summary of In Vivo Efficacy Data
The following table summarizes the quantitative data from a study evaluating the efficacy of Mitoxantrone in a murine peritonitis/sepsis model.
| Animal Model | Pathogen | Treatment | Dose | Administration Route | Efficacy Outcome | Reference |
| Murine | E. coli (MDR) | Mitoxantrone | 1 mg/kg | Intraperitoneal | Significant reduction in bacterial burden in peritoneal fluid and blood | |
| Murine | K. pneumoniae (MDR) | Mitoxantrone | 1 mg/kg | Intraperitoneal | Significant reduction in bacterial burden in peritoneal fluid and blood | |
| Murine | P. aeruginosa (MDR) | Mitoxantrone | 1 mg/kg | Intraperitoneal | Significant reduction in bacterial burden in peritoneal fluid and blood |
Experimental Protocols
The following is a detailed protocol for a murine peritonitis/sepsis model used to evaluate the in vivo efficacy of anthracycline antibiotics like Mitoxantrone.
Murine Peritonitis/Sepsis Model
Objective: To assess the therapeutic efficacy of an antimicrobial agent in reducing bacterial load in a mouse model of acute systemic infection.
Materials:
-
Specific pathogen-free mice (e.g., ICR mice, female, 6-8 weeks old)
-
Multidrug-resistant bacterial strain (e.g., E. coli, K. pneumoniae)
-
Tryptic Soy Broth (TSB) for bacterial culture
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., Mitoxantrone) dissolved in a suitable vehicle
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection and blood collection
-
Equipment for euthanasia (e.g., CO2 chamber)
-
Plates for bacterial enumeration (e.g., Tryptic Soy Agar - TSA)
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in TSB at 37°C with shaking. b. Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase. c. Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
-
Induction of Infection: a. Anesthetize the mice using isoflurane. b. Administer the bacterial suspension (e.g., 0.1 mL) via intraperitoneal (i.p.) injection.
-
Treatment Administration: a. At a specified time post-infection (e.g., 1 hour), administer the test compound (Mitoxantrone) or vehicle control via i.p. injection. The volume and concentration should be based on the desired dosage (e.g., 1 mg/kg).
-
Sample Collection and Analysis: a. At a predetermined endpoint (e.g., 6 hours post-treatment), euthanize the mice. b. Collect peritoneal lavage fluid by injecting a known volume of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid. c. Collect blood via cardiac puncture. d. Perform serial dilutions of the peritoneal fluid and blood in sterile PBS. e. Plate the dilutions onto TSA plates and incubate overnight at 37°C. f. Enumerate the bacterial colonies to determine the CFU/mL in the peritoneal fluid and blood.
-
Data Analysis: a. Compare the bacterial loads (CFU/mL) in the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test). A significant reduction in CFU indicates therapeutic efficacy.
Visualizations
Proposed Antibacterial Mechanism of Action for Anthracyclines
Caption: Proposed antibacterial mechanism of action for anthracyclines.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the murine peritonitis/sepsis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Repurposing Anthracycline Drugs as Potential Antibiotic Candidates and Potentiators to Tackle Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Epelmycin B and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycins are a class of anthracycline antibiotics known for their potential therapeutic applications. Accurate and robust analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of these compounds and their derivatives. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of these complex molecules. These application notes provide detailed protocols and data interpretation guidelines for the mass spectrometric analysis of Epelmycin B and its related compounds. Due to the limited availability of specific data for this compound, these notes will also draw upon the analysis of the closely related Epelmycin A and general fragmentation patterns of anthracycline antibiotics.
Quantitative Data Summary
The following table summarizes the key mass spectrometric information for Epelmycin A, which can be used as a reference for the analysis of this compound and its derivatives. The primary fragmentation pathway for anthracyclines involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moieties.[1][2][3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| Epelmycin A | C₄₂H₅₃NO₁₅ | 811.9 | 812.35 | 669.2, 525.1, 381.1 | Cleavage of glycosidic bonds, loss of sugar moieties |
| This compound | C₄₂H₅₁NO₁₆ | 825.85 | 826.33 | Not available | Expected to follow a similar fragmentation pattern to Epelmycin A |
| Epelmycin D | C₃₀H₃₅NO₁₁ | 585.6 | 586.23 | Not available | Expected to follow a similar fragmentation pattern to Epelmycin A |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible LC-MS/MS analysis. The following is a general protocol for the extraction of Epelmycins from biological matrices such as plasma or tissue.
Materials:
-
Extraction Buffer: 10 mM Ammonium Acetate, 0.4 mM Na₂EDTA, 1% NaCl, 2% Trichloroacetic Acid (TCA)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Procedure:
-
Homogenization: Homogenize tissue samples (2g) or take plasma samples (10 mL) and place them in a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of extraction buffer, vortex for 10 seconds, and shake for 1 minute.
-
Protein Precipitation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cleanup:
-
Condition the SPE cartridge with 1.5 mL of methanol followed by 1.5 mL of water.
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with an appropriate solvent, such as methanol or a mixture of formic acid/isopropanol/water.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
UPLC Conditions:
-
Column: ACQUITY UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and its derivatives based on initial full-scan and product ion scan experiments. For Epelmycin A, a potential transition would be m/z 812.35 -> 669.2.
Data Interpretation and Fragmentation Pathway
The fragmentation of anthracyclines in the mass spectrometer is characterized by the cleavage of the glycosidic bonds, leading to the sequential loss of the sugar moieties from the aglycone core.[1][2][3] The proposed fragmentation pathway for Epelmycin A is illustrated in the diagram below. This pathway can be used as a guide to interpret the mass spectra of this compound and its derivatives.
Caption: Proposed fragmentation pathway of Epelmycin A.
Experimental Workflow
The overall workflow for the analysis of this compound and its derivatives is depicted in the following diagram.
Caption: General experimental workflow for Epelmycin analysis.
Signaling Pathway (Generalized for Anthracyclines)
While the specific signaling pathways affected by Epelmycins are not yet fully elucidated, anthracyclines are generally known to exert their cytotoxic effects through mechanisms including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), which can lead to apoptosis. The following diagram illustrates a generalized signaling pathway for anthracycline-induced apoptosis.
Caption: Generalized signaling pathway for anthracycline cytotoxicity.
References
Application Notes and Protocols for Fluorescent Labeling of Epelmycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of small molecules like Epelmycin B is a powerful technique for visualizing their subcellular localization, tracking their uptake and distribution within cells, and studying their mechanism of action.[] The choice of labeling strategy is critical to ensure that the biological activity of this compound is not compromised. This guide outlines two primary strategies for fluorescently conjugating this compound, targeting its likely hydroxyl and carboxylic acid functionalities.
Note: Anthracyclines themselves are fluorescent molecules.[4][5] However, their native fluorescence may not be optimal for all microscopy applications due to factors like quantum yield, photostability, or spectral overlap with other cellular components.[4][5] Covalent labeling with a bright and photostable fluorescent dye can significantly enhance detection and enable multi-color imaging experiments.
Labeling Strategies
Two principal strategies are proposed for the fluorescent labeling of this compound, based on the functional groups presumed to be present from its analogue, Epelmycin A:
-
Labeling of Hydroxyl Groups: Epelmycin A has multiple hydroxyl groups that can be targeted for labeling.[1] One common method is to use fluorescent dyes containing a sulfonyl chloride reactive group, which can form a stable sulfonate ester with hydroxyl groups under basic conditions.[6]
-
Labeling of Carboxylic Acid Groups: Epelmycin A contains a methyl ester which can be hydrolyzed to a carboxylic acid.[1] This carboxylic acid can then be coupled to a fluorescent dye containing a primary amine using a carbodiimide (B86325) crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[7][8][9]
Data Presentation: Comparison of Fluorescent Dyes
The selection of a fluorescent dye is critical and depends on the specific experimental requirements, including the available excitation sources and emission filters on the fluorescence microscope. Below is a table summarizing the properties of some common fluorescent dyes suitable for labeling this compound.
| Fluorophore | Reactive Group for Labeling | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| For Hydroxyl Group Labeling | |||||
| Texas Red™ Sulfonyl Chloride | Sulfonyl Chloride | 595 | 615 | 0.54 | High |
| Dansyl Chloride | Sulfonyl Chloride | 335 | 518 | 0.50-0.85 | Moderate |
| For Carboxylic Acid Labeling | |||||
| Alexa Fluor™ 488 Cadaverine | Amine | 495 | 519 | 0.92 | High |
| Alexa Fluor™ 555 Cadaverine | Amine | 555 | 565 | 0.10 | High |
| Alexa Fluor™ 647 Cadaverine | Amine | 650 | 668 | 0.33 | High |
| Fluorescein Cadaverine | Amine | 494 | 518 | 0.92 | Low |
| Rhodamine B Cadaverine | Amine | 548 | 570 | 0.70 | Moderate |
Experimental Protocols
Important Considerations Before Starting:
-
Purity of this compound: Ensure the starting material is of high purity to avoid labeling of impurities.
-
Solubility: this compound may have limited solubility in aqueous buffers. The use of co-solvents like DMSO or DMF may be necessary.
-
Stoichiometry: The molar ratio of the fluorescent dye to this compound should be optimized to achieve a degree of labeling (DOL) of approximately 1. Over-labeling can lead to fluorescence quenching and altered biological activity.
-
Purification: Removal of unreacted dye is crucial to reduce background fluorescence. Size-exclusion chromatography, dialysis, or reverse-phase HPLC are common purification methods.
-
Characterization: The final labeled product should be characterized by spectrophotometry (to determine the DOL) and mass spectrometry (to confirm the conjugation).
-
Activity Assay: It is essential to perform a biological activity assay to confirm that the labeled this compound retains its intended function.
Protocol 1: Labeling of this compound via Hydroxyl Groups using a Sulfonyl Chloride Reactive Dye
This protocol describes the labeling of this compound with Texas Red™ Sulfonyl Chloride.
Materials:
-
This compound
-
Texas Red™ Sulfonyl Chloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Lyophilizer
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-5 mg/mL).
-
-
Preparation of Dye Solution:
-
Immediately before use, dissolve Texas Red™ Sulfonyl Chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the this compound solution to the 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0). The final concentration of the organic solvent should be kept below 10% to maintain the aqueous buffer's integrity.
-
With rapid stirring, add a 10 to 20-fold molar excess of the dissolved Texas Red™ Sulfonyl Chloride to the this compound solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled this compound:
-
Stop the reaction by adding a quenching agent like hydroxylamine (B1172632) (final concentration 10-50 mM).
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled this compound (typically the first colored fractions).
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at the absorbance maximum of this compound and the absorbance maximum of the dye to determine the degree of labeling.
-
Confirm the conjugation by mass spectrometry.
-
-
Storage:
-
Lyophilize the purified, labeled this compound and store it at -20°C, desiccated and protected from light.
-
Protocol 2: Labeling of this compound via Carboxylic Acid Groups using Carbodiimide Chemistry
This protocol requires the initial hydrolysis of the methyl ester in this compound to a carboxylic acid.
Part A: Hydrolysis of Methyl Ester
-
Dissolve this compound in a mixture of methanol (B129727) and a mild aqueous base (e.g., 0.1 M sodium bicarbonate).
-
Stir the reaction at room temperature and monitor the hydrolysis by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, neutralize the solution with a mild acid (e.g., 0.1 M HCl) and purify the resulting carboxylic acid derivative of this compound.
Part B: EDC/NHS Coupling to an Amine-Reactive Dye
Materials:
-
Carboxylic acid derivative of this compound
-
Alexa Fluor™ 488 Cadaverine (or other amine-containing dye)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid derivative of this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Amine-Reactive Dye:
-
Dissolve the amine-containing fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine) in Coupling Buffer.
-
Add the activated this compound solution to the dye solution. A 10-20 fold molar excess of the dye is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M sodium phosphate (B84403) buffer.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Solution and incubate for 15 minutes.
-
Purify the conjugate using a size-exclusion chromatography column as described in Protocol 1.
-
-
Characterization and Storage:
-
Characterize and store the labeled this compound as described in Protocol 1.
-
Visualization and Workflow Diagrams
Caption: General experimental workflow for fluorescently labeling this compound.
Caption: Decision-making process for choosing a labeling strategy for this compound.
Caption: Chemical pathway for labeling a carboxylic acid with an amine-containing dye using EDC/NHS chemistry.
References
- 1. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epelmycin A | 107807-25-0 [m.chemicalbook.com]
- 4. Spectral shape modifications of anthracyclines bound to cell nuclei: a microspectrofluorometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Epelmycin B Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Epelmycin B in aqueous solutions during experiments. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my cell culture media. What could be the cause?
A1: Loss of activity is a strong indicator of compound degradation. This compound, as an anthracycline, is susceptible to degradation in aqueous environments, particularly in complex media like cell culture broths.[1][2] The rate of degradation can be influenced by several factors including pH, temperature, and exposure to light.[3][4] Furthermore, some components of culture media, such as certain amino acids and metal ions, can accelerate the degradation of anthracyclines.[2]
Q2: I've noticed a change in the color of my this compound solution. Does this signify degradation?
A2: Yes, a change in the color of your this compound solution can indicate chemical degradation. Anthracyclines are known to undergo structural changes that can alter their chromophores, leading to a visible color shift. It is recommended to discard any solution that has visibly changed color and prepare a fresh stock.
Q3: What is the optimal pH range for storing this compound in an aqueous solution?
A3: While specific data for this compound is limited, studies on structurally similar anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) show that they are more stable in acidic conditions. For instance, doxorubicin shows minimal degradation at pH 4.8 over several hours, while its degradation rate increases significantly at a neutral pH of 7.4. Therefore, it is advisable to prepare stock solutions in a slightly acidic buffer (e.g., pH 4.5-5.5) if compatible with your experimental design.
Q4: How should I store my this compound stock solutions?
A4: For maximum stability, it is recommended to store this compound stock solutions at low temperatures, protected from light. Stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. When preparing aqueous working solutions, they should be made fresh for each experiment and used immediately.
Q5: Can the type of container I use affect the stability of my this compound solution?
A5: Yes, the container material can impact the concentration and stability of your solution. Anthracyclines like doxorubicin have been shown to adsorb to certain types of container surfaces, particularly at low concentrations. To minimize adsorptive losses, it is recommended to use polypropylene (B1209903) or glass containers.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This is a common problem when working with potentially unstable compounds. The following workflow can help you troubleshoot the issue.
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue: Suspected degradation of this compound in solution.
If you suspect your compound is degrading, the following steps can help you confirm this and mitigate the problem.
Caption: Key factors affecting this compound stability and corresponding solutions.
Data on the Stability of Related Anthracyclines
The following tables summarize the stability of doxorubicin and daunorubicin in aqueous solutions under various conditions. This data can be used as a proxy to guide the handling of this compound.
Table 1: Effect of pH and Temperature on Doxorubicin Stability
| pH | Temperature (°C) | Degradation Rate Constant (h⁻¹) | Half-life (h) | Reference |
| 4.8 | 37 | ~0.0021 | ~330 | |
| 6.5 | 37 | Varies with concentration | - | |
| 7.4 | 37 | ~0.019 | ~36 |
Table 2: Stability of Doxorubicin and Daunorubicin in Infusion Fluids
| Drug | Infusion Fluid (pH) | Storage Temperature (°C) | Duration of Stability (>90% initial concentration) | Reference |
| Doxorubicin | 5% Dextrose (pH ~4.4) | Ambient | > 48 hours | |
| Doxorubicin | 0.9% Sodium Chloride (pH ~5.7) | Ambient | > 48 hours | |
| Daunorubicin | 5% Dextrose (pH ~4.4) | Ambient | > 48 hours | |
| Daunorubicin | 0.9% Sodium Chloride (pH ~5.7) | Ambient | > 48 hours | |
| Doxorubicin | 0.9% Sodium Chloride (pH 6.47) | 4 | At least 43 days | |
| Daunorubicin | 0.9% Sodium Chloride (pH 6.47) | 4 | At least 43 days |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution by HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous solution (e.g., buffer, cell culture medium) over time.
1. Materials and Reagents:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or other appropriate buffer components (HPLC grade)
-
The aqueous solution of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubator or water bath
-
Autosampler vials (polypropylene or glass)
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C.
-
Test Solution: Dilute the this compound stock solution in the aqueous solution of interest to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
3. Experimental Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot, and inject it into the HPLC system to determine the initial concentration.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
Sample Analysis: Analyze each aliquot by HPLC.
4. HPLC Method (Example Conditions - to be optimized for this compound):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis at the absorbance maximum of this compound, or fluorescence detection if applicable.
-
Injection Volume: 10 µL
5. Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
If applicable, calculate the degradation rate constant and half-life by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Caption: Workflow for the HPLC-based stability assessment of this compound.
References
- 1. Concomitant adsorption and stability of some anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Technical Support Center: Ensuring the Stability of Epelmycin B
Welcome to the technical support center for Epelmycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many complex polyketides, this compound is susceptible to degradation from several factors. The primary environmental variables to control are temperature, exposure to light, pH of the solution, and presence of oxidizing agents. Storing the compound under inappropriate conditions can lead to hydrolysis, oxidation, or photolytic cleavage, resulting in a loss of potency and the formation of impurities.
Q2: What are the recommended general storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light. If it must be stored in solution, use a buffered solution at a slightly acidic pH (e.g., pH 5-6), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.
Q3: How can I tell if my stock of this compound has degraded?
A3: Degradation can be identified by a decrease in biological activity in your assays, changes in the physical appearance of the compound (e.g., color change), or the appearance of additional peaks in analytical chromatography, such as High-Performance Liquid Chromatography (HPLC).[1] Regular purity checks using a validated HPLC method are recommended to monitor the integrity of your stock over time.
Q4: Can I store this compound dissolved in an organic solvent like DMSO?
A4: Yes, DMSO is a common solvent for creating stock solutions. However, it is crucial to use anhydrous DMSO as water content can promote hydrolysis. Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize exposure to moisture and repeated freeze-thaw cycles. Long-term storage in DMSO at room temperature is not recommended.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced potency or inconsistent results in bioassays. | Degradation of this compound stock. | 1. Verify storage conditions (temperature, light protection). 2. Perform a purity check of the stock solution using HPLC. 3. Prepare a fresh stock solution from a new vial of lyophilized powder. 4. Re-qualify the new stock to ensure expected activity. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. | 1. Identify the potential degradation pathway (hydrolysis, oxidation). 2. Adjust storage conditions to mitigate this pathway (e.g., use a buffered solution, add antioxidants). 3. Consider performing stress testing to identify optimal storage conditions.[2] |
| Change in color or appearance of the lyophilized powder or solution. | Significant degradation or contamination. | 1. Discard the stock immediately. 2. Review handling and storage procedures to identify the source of the problem. 3. Prepare a fresh stock from a reliable source. |
| Precipitation of the compound in the stock solution upon thawing. | Poor solubility or compound degradation. | 1. Gently warm the solution to 37°C to try and redissolve the precipitate. 2. If precipitation persists, the solution may be supersaturated or degraded. Consider preparing a fresh, lower concentration stock. 3. Ensure the storage buffer is appropriate for maintaining solubility. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and degradation of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm (or a wavelength appropriate for this compound's chromophore)
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 1 mg/mL in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Analysis:
-
Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.
-
Protocol 2: Accelerated Stability Study (Stress Testing)
This protocol helps to identify the likely degradation pathways and determine the intrinsic stability of this compound.[2]
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) and as a solid.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solid compound and the solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and the solution to light conditions as specified in ICH Q1B guidelines.
-
-
Analysis:
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for an accelerated stability study.
References
Technical Support Center: Improving the Solubility of Epelmycin B for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Epelmycin B in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in the laboratory.
Issue 1: this compound Fails to Dissolve in Common Solvents
Question: I am having difficulty dissolving this compound powder. What solvent should I use, and what is the best procedure?
Answer:
This compound, like many complex natural products, is expected to have low aqueous solubility. The choice of solvent is critical for preparing a stock solution.
Recommended Solvents and Protocol:
| Solvent | Recommended Starting Concentration | Protocol | Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | 1. Weigh the required amount of this compound. 2. Add the appropriate volume of high-purity DMSO. 3. Vortex thoroughly. 4. If necessary, use a brief sonication in a water bath to aid dissolution. | DMSO is a common solvent for hydrophobic compounds but can be toxic to cells at concentrations typically above 0.5%.[1] Always aim for a final DMSO concentration in your assay medium of less than 0.1%. |
| Ethanol | 1-10 mM | Follow the same protocol as for DMSO. | Ethanol can also be toxic to cells. Ensure the final concentration in your experiment is well-tolerated by your cell line. |
| Other Organic Solvents | Variable | Solvents like methanol, acetone, or acetonitrile (B52724) can also be tested.[2][3] | The miscibility of these solvents with your aqueous experimental medium should be considered to avoid precipitation. |
Issue 2: Precipitation Occurs When Diluting the this compound Stock Solution in Aqueous Media
Question: My this compound stock solution in DMSO is clear, but a precipitate forms immediately when I add it to my cell culture medium. How can I prevent this?
Answer:
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs because the compound's solubility drastically decreases when the highly organic solvent of the stock solution is diluted into an aqueous environment.
Troubleshooting Steps:
-
Optimize the Dilution Technique:
-
Pre-warm the medium: Always use cell culture medium pre-warmed to 37°C.[1]
-
Gradual addition: Add the DMSO stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.[4]
-
Serial dilutions: Perform an intermediate dilution of the stock solution in the medium before preparing the final concentration.[4]
-
-
Reduce the Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the culture medium. Perform a dose-response experiment to identify the highest soluble concentration that still yields the desired biological effect.
-
Lower the DMSO Concentration in the Stock: A very high concentration in the stock solution can exacerbate precipitation upon dilution. Try preparing a lower concentration stock solution if your experimental design allows for a larger volume to be added to the medium without exceeding the final DMSO tolerance of your cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a working solution of this compound for cell-based assays?
A1: The recommended method involves creating a high-concentration stock solution in an organic solvent like DMSO, followed by careful serial dilution into your final, pre-warmed cell culture medium.
dot graph "Experimental_Workflow_for_Epelmycin_B_Working_Solution" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Stock_Prep" { label="Stock Solution Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; stock [label="High-Concentration Stock\nin 100% DMSO (e.g., 50 mM)"]; }
subgraph "cluster_Working_Prep" { label="Working Solution Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Dilution\nin pre-warmed medium"]; final [label="Final Working Solution\n(e.g., 10 µM in <0.1% DMSO)"]; }
subgraph "cluster_Application" { label="Application"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; assay [label="Add to Cell Culture"]; }
stock -> intermediate [label="Slowly add to\nvortexing medium"]; intermediate -> final [label="Further dilute"]; final -> assay; } caption { label="Workflow for Preparing this compound Working Solution"; fontsize=10; fontcolor="#5F6368"; }
Caption: Workflow for Preparing this compound Working Solution
Q2: I observe a precipitate in my culture plates after a few hours of incubation with this compound. What could be the cause?
A2: Delayed precipitation can occur due to several factors:
-
Temperature shifts: Moving plates between the incubator and the microscope can cause temperature fluctuations that affect solubility.
-
pH changes: Cellular metabolism can alter the pH of the medium, which may impact the solubility of this compound.[5]
-
Interaction with media components: this compound might interact with salts, proteins (especially from serum), or other components in the medium, leading to the formation of insoluble complexes over time.[5]
Q3: Can I use formulation strategies to improve the solubility of this compound for in vivo studies?
A3: Yes, for in vivo experiments, more advanced formulation strategies are often necessary to enhance solubility and bioavailability.[6] These can include:
-
Co-solvents: Using a mixture of water-miscible solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol.[7]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.[7]
-
Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by utilizing lipid uptake pathways.[6][8]
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its aqueous solubility.[7][9]
dot graph "Solubility_Enhancement_Decision_Pathway" { graph [nodesep=0.4, ranksep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Poorly Soluble\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vitro [label="For In Vitro Use?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="For In Vivo Use?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvent [label="Co-solvent System\n(e.g., DMSO, Ethanol)"]; ph_adjust [label="pH Adjustment"]; surfactant [label="Surfactants"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; lipid [label="Lipid-Based Formulation\n(e.g., SEDDS)"]; solid_disp [label="Amorphous Solid\nDispersion"]; particle_red [label="Particle Size\nReduction"];
start -> in_vitro; in_vitro -> cosolvent [label="Yes"]; in_vitro -> in_vivo [label="No"];
cosolvent -> ph_adjust; ph_adjust -> surfactant;
in_vivo -> lipid [label="Yes"]; lipid -> solid_disp; solid_disp -> particle_red; } caption { label="Decision Pathway for Solubility Enhancement"; fontsize=10; fontcolor="#5F6368"; }
Caption: Decision Pathway for Solubility Enhancement
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps you determine the practical solubility limit of this compound in your specific experimental conditions to avoid precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, you can prepare final concentrations ranging from 100 µM down to 0.1 µM.
-
Include Controls:
-
Negative Control: Wells containing only the cell culture medium.
-
Vehicle Control: Wells containing the medium with the highest concentration of DMSO used in the dilutions.
-
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Observe for Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: Measure the absorbance of the plate at 600 nm. An increase in absorbance compared to the controls indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear both visually and by absorbance measurement is your maximum working soluble concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Epelmycin B Resistance: Technical Support & Troubleshooting Guide
Welcome to the technical support center for researchers encountering resistance to Epelmycin B. This guide provides troubleshooting protocols and frequently asked questions to help you identify, characterize, and address resistance mechanisms in your experiments.
Disclaimer: Specific information regarding this compound is limited in publicly available literature. This guide is based on the known mechanisms of resistance to anthracycline antibiotics, the class to which the related compounds Epelmycin A and D belong. The experimental approaches described are standard methods for investigating antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound?
Based on its relation to Epelmycin A, this compound is presumed to be an anthracycline antibiotic. Anthracyclines typically exert their antimicrobial effects by intercalating into DNA and inhibiting topoisomerase II, leading to breaks in the DNA backbone and subsequent cell death.
Q2: My bacterial cultures are showing reduced susceptibility to this compound. What are the potential resistance mechanisms?
Reduced susceptibility to anthracyclines, and likely this compound, can arise from several mechanisms:
-
Increased Efflux: Overexpression of efflux pumps that actively transport the drug out of the bacterial cell is a common resistance mechanism.
-
Target Modification: Mutations in the gene encoding the drug's target, such as topoisomerase II, can reduce the binding affinity of this compound.
-
Enzymatic Inactivation: Bacteria may acquire enzymes that chemically modify and inactivate the antibiotic.
-
Changes in Membrane Permeability: Alterations in the bacterial cell envelope can restrict the uptake of the drug.
Q3: How can I confirm if my resistant strain has an overactive efflux pump?
You can perform a potentiation assay using an efflux pump inhibitor (EPI). If the minimum inhibitory concentration (MIC) of this compound decreases significantly in the presence of an EPI, it suggests that an efflux pump is contributing to the resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent MIC results for this compound. | Inoculum size variation; improper serial dilutions; variability in media composition. | Standardize your protocol. Ensure a consistent inoculum density (e.g., using a spectrophotometer to measure OD600). Prepare fresh serial dilutions for each experiment. Use the same batch of growth media. |
| This compound appears to degrade in solution. | Light sensitivity; improper storage. | Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at the recommended temperature (typically -20°C or below). |
| Efflux pump inhibitor assay shows no change in MIC. | The resistance is not mediated by the efflux pumps targeted by the inhibitor; the inhibitor is not effective in your bacterial species. | Consider testing a broader range of EPIs. Investigate other resistance mechanisms such as target modification or enzymatic inactivation. |
| Difficulty in transforming plasmid DNA into the resistant strain. | The resistant strain may have a restrictive modification system. | Try to isolate plasmid DNA from a donor strain that has a similar modification system or use a commercial kit designed for difficult-to-transform strains. Electroporation can also be an alternative to chemical transformation. |
Quantitative Data Summary
The following table provides a hypothetical example of MIC data you might generate when investigating this compound resistance.
| Bacterial Strain | This compound MIC (µg/mL) | This compound + Efflux Pump Inhibitor MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (Susceptible) | 2 | 2 | 1 |
| Resistant Isolate 1 | 64 | 8 | 8 |
| Resistant Isolate 2 | 32 | 32 | 1 |
In this example, Resistant Isolate 1 shows an 8-fold decrease in MIC in the presence of an efflux pump inhibitor, suggesting an efflux-mediated resistance. Resistant Isolate 2 does not show a significant change, indicating a different resistance mechanism may be at play.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
This compound stock solution
-
Pipettes and sterile tips
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
Perform a two-fold serial dilution of this compound in the growth medium across the wells of the 96-well plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Efflux Pump Inhibition Assay
This assay determines if an efflux pump is responsible for resistance.
Materials:
-
All materials from Protocol 1
-
Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), verapamil, or a specific inhibitor for your suspected pump family).
Procedure:
-
Set up two sets of serial dilutions of this compound in a 96-well plate as described in Protocol 1.
-
To one set of wells, add the EPI at a fixed, sub-inhibitory concentration.
-
Inoculate all wells with the bacterial suspension.
-
Incubate and determine the MIC for this compound in the presence and absence of the EPI.
-
A significant decrease (typically ≥4-fold) in the MIC in the presence of the EPI suggests efflux pump activity.
Protocol 3: Target Gene Sequencing
This protocol is used to identify mutations in the gene encoding the target of this compound (e.g., topoisomerase II).
Materials:
-
Genomic DNA from wild-type and resistant bacterial strains
-
PCR primers specific for the target gene
-
PCR master mix
-
DNA sequencing service
Procedure:
-
Extract high-quality genomic DNA from both the susceptible (wild-type) and resistant bacterial strains.
-
Amplify the target gene using PCR with the specific primers.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the DNA sequences from the wild-type and resistant strains to identify any mutations.
Visualizations
Technical Support Center: Minimizing Epelmycin B-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing and minimizing cytotoxicity associated with Epelmycin B in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected therapeutic concentrations | High Sensitivity of Cell Line: The particular cell line being used may exhibit high sensitivity to this compound. | Conduct a dose-response experiment starting with very low concentrations to accurately determine the IC50 value for your specific cell line. If the therapeutic window is too narrow, consider using a less sensitive cell line. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) could be contributing to cytotoxicity, particularly at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) and does not affect cell viability on its own. Always include a vehicle-only control in your experiments to assess solvent toxicity.[1] | |
| Suboptimal Cell Culture Conditions: Stressed cells due to factors like improper confluency, nutrient-depleted medium, or contamination can be more susceptible to drug-induced toxicity.[2] | Maintain optimal cell culture conditions, including appropriate seeding density, regular media changes, and routine checks for contamination. | |
| Inconsistent results between experiments | Reagent Variability: Differences in the purity or potency between batches of this compound can lead to variability in experimental outcomes. | Whenever possible, use a single, quality-controlled batch of this compound for a series of related experiments. If you must switch batches, perform a bridging experiment to ensure consistency.[1] |
| Precipitation of Compound: this compound may precipitate in the culture medium if it has low aqueous solubility. | Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. If precipitation is observed, consider exploring alternative solvents or formulation strategies.[1] | |
| Difficulty in interpreting cytotoxicity assay results | Assay Interference: The chemical properties of this compound might interfere with the reagents of certain cytotoxicity assays (e.g., MTT assay). | It is recommended to use at least two different cell viability assays based on different principles (e.g., metabolic activity, membrane integrity) to confirm results.[1] Examples include MTS or WST-1 assays alongside a lactate (B86563) dehydrogenase (LDH) assay. |
| Phenol (B47542) Red Interference: Phenol red present in the culture medium can interfere with the absorbance readings of colorimetric assays. | For the duration of the assay, consider using a phenol red-free medium to avoid potential interference.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is an anthracycline antibiotic isolated from Streptomyces violaceus.[4] Like other anthracyclines, its cytotoxicity is a key feature of its potential therapeutic effect, particularly in cancer research. While the exact mechanism of this compound is not extensively documented, anthracyclines are generally known to exert their cytotoxic effects through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic pathways.[2]
Q2: How can I reduce this compound-induced cytotoxicity without compromising its intended effect?
Minimizing off-target cytotoxicity while preserving the desired biological activity is a common challenge. Here are some strategies:
-
Optimize Concentration and Exposure Time: The most direct way to reduce cytotoxicity is by carefully titrating the concentration of this compound and minimizing the duration of cell exposure.[2] A time-course experiment can help identify the shortest exposure time needed to achieve the desired effect.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection to the cells.[2]
-
Use of Encapsulation or Delivery Systems: For in vivo or advanced in vitro models, consider using nanoparticle-based drug delivery systems. Encapsulation can help in targeted delivery and controlled release of the compound, potentially reducing systemic toxicity.
Q3: Which cell viability assays are recommended for assessing this compound cytotoxicity?
It is advisable to use multiple assays to get a comprehensive understanding of cell health.
| Assay Type | Principle | Considerations |
| Metabolic Assays (e.g., MTT, MTS, WST-1) | Measure the metabolic activity of viable cells, which is often proportional to the number of live cells.[1] | Can be affected by compounds that alter cellular metabolism. It is important to run controls to check for chemical interference with the assay reagents. |
| Membrane Integrity Assays (e.g., LDH, Trypan Blue) | Measure the release of intracellular components (like LDH) from damaged cells or the uptake of dye by non-viable cells. | LDH assays are useful for detecting necrosis, while trypan blue is a simple method for direct cell counting of viable and non-viable cells. |
| Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) | Detect specific markers of programmed cell death (apoptosis). | These assays can provide mechanistic insights into how this compound is inducing cell death. |
Q4: What are the best practices for handling and storing this compound to maintain its stability and activity?
To ensure consistent experimental results, proper handling and storage are crucial.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as many anthracyclines are light-sensitive.
-
Preparation: When preparing working solutions, allow the stock to thaw completely and mix thoroughly before diluting in pre-warmed cell culture medium. Prepare fresh dilutions for each experiment.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Epelmycin B and Polymyxin B: An Overview of Available Data
A critical evaluation of current scientific literature reveals a significant disparity in the available data for Epelmycin B and Polymyxin (B74138) B, precluding a direct, evidence-based comparison of their efficacy. While Polymyxin B is a well-characterized antibiotic with extensive documentation of its mechanism of action, antimicrobial spectrum, and clinical application, information regarding this compound is virtually absent from published scientific research.
This guide, therefore, serves a dual purpose: to transparently address the lack of available data on this compound and to provide a comprehensive overview of the established efficacy and experimental protocols for Polymyxin B, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections.
This compound: An Enigma in Scientific Literature
Despite extensive searches of scientific databases and chemical registries, no substantive data on the biological activity, mechanism of action, or antimicrobial efficacy of this compound could be retrieved. While related compounds, Epelmycin A and Epelmycin D, are classified as anthracyclines, this classification cannot be reliably extrapolated to this compound without dedicated research. Consequently, any comparison of its efficacy with Polymyxin B would be purely speculative and scientifically unfounded.
Polymyxin B: A Detailed Profile
Polymyxin B is a polypeptide antibiotic that has seen a resurgence in clinical use due to the rise of multidrug-resistant Gram-negative bacteria.[1][2][3] It is a member of the polymyxin class of antibiotics, which are known for their potent activity against these challenging pathogens.[1]
Mechanism of Action
The primary mechanism of action of Polymyxin B involves the disruption of the bacterial cell membrane.[4] Being cationic, it electrostatically interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[4][5] This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased permeability of the outer membrane.[5] Subsequently, the hydrophobic tail of Polymyxin B inserts into the phospholipid bilayer of the inner membrane, creating pores and causing leakage of cellular contents, which ultimately leads to bacterial cell death.[4] Polymyxin B can also neutralize endotoxins (LPS) released during bacterial lysis, which can mitigate the host's inflammatory response.[5][6]
Mechanism of action of Polymyxin B against Gram-negative bacteria.
Antimicrobial Spectrum
Polymyxin B exhibits a narrow but potent spectrum of activity, primarily targeting Gram-negative bacteria. It is particularly effective against:
-
Pseudomonas aeruginosa
-
Acinetobacter baumannii
-
Klebsiella pneumoniae
-
Escherichia coli
-
Enterobacter spp.
It is important to note that Polymyxin B has no clinically significant activity against Gram-positive bacteria, fungi, or anaerobic bacteria.[5]
Quantitative Efficacy Data
The efficacy of Polymyxin B is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Organism | Polymyxin B MIC Range (μg/mL) |
| Pseudomonas aeruginosa | 0.5 - 4 |
| Acinetobacter baumannii | 0.25 - 2 |
| Klebsiella pneumoniae | 0.25 - 2 |
| Escherichia coli | 0.25 - 2 |
Note: MIC values can vary depending on the specific strain and the testing methodology. The values presented are typical ranges observed in clinical and laboratory settings.[7][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The standard method for determining the MIC of Polymyxin B is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Polymyxin B sulfate (B86663) powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates to be tested
-
Control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A stock solution of Polymyxin B is prepared and serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[9][10]
-
Reading Results: The MIC is determined as the lowest concentration of Polymyxin B at which there is no visible growth (turbidity) in the well.[11]
Conclusion
References
- 1. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of polymyxins: new insights into an ‘old’ class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Polymyxin B - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Colistin and Polymyxin B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.com [idexx.com]
Comparative Analysis of Epelmycin B's Antibacterial Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial activity of the novel antibiotic, Epelmycin B, against key clinical isolates. Due to the early stage of research, specific experimental data for this compound is currently limited. Therefore, this document serves as a template, utilizing data from the well-established antibiotic, Polymyxin B, as a proxy to illustrate the comparative framework. The performance of Polymyxin B is benchmarked against two widely used antibiotics, Vancomycin and Linezolid, across a panel of clinically significant Gram-positive and Gram-negative bacteria. This guide presents a comprehensive overview of their relative potencies through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data. Detailed experimental protocols for these assays are provided to ensure reproducibility. Furthermore, visual representations of the experimental workflow and the putative signaling pathway of action for a membrane-targeting antibiotic are included to facilitate a deeper understanding of the evaluation process and mechanism.
Comparative Antibacterial Activity
The in vitro antibacterial activity of this compound (represented by Polymyxin B) and comparator agents was evaluated against a panel of clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Antibiotic | MRSA (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Escherichia coli (μg/mL) |
| This compound (as Polymyxin B) | >128 | 0.5 - 2[1] | 0.5 - 16[2] |
| Vancomycin | 0.5 - 2[3][4][5] | Not Applicable | Not Applicable |
| Linezolid | 1 - 4 | Not Applicable | Not Applicable |
Note: Vancomycin and Linezolid are primarily effective against Gram-positive bacteria and are not typically used to treat infections caused by Pseudomonas aeruginosa or Escherichia coli. Polymyxin B is primarily active against Gram-negative bacteria. The high MIC value for Polymyxin B against MRSA reflects its limited activity against Gram-positive organisms.
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
| Antibiotic | MRSA (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Escherichia coli (μg/mL) |
| This compound (as Polymyxin B) | >256 | 1 - 4 | 1 - 32 |
| Vancomycin | 1 - 4 | Not Applicable | Not Applicable |
| Linezolid | 4 - 32 | Not Applicable | Not Applicable |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as described in CLSI document M07.
-
Preparation of Bacterial Inoculum: A standardized inoculum of each clinical isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of each antibiotic are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as an extension of the MIC test, following the guidelines in CLSI document M26.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 μL) is taken from each well that shows no visible growth and is plated onto a Mueller-Hinton agar (B569324) (MHA) plate.
-
Incubation: The MHA plates are incubated at 35°C for 18-24 hours.
-
Enumeration: The number of colonies on each plate is counted.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Antibacterial Activity Assessment
The following diagram illustrates the key steps in determining the MIC and MBC of a novel antibiotic.
Caption: Workflow for MIC and MBC determination.
Hypothetical Signaling Pathway: this compound (as Polymyxin B) Mechanism of Action
This diagram illustrates the proposed mechanism of action for a membrane-targeting antibiotic like Polymyxin B, which serves as a model for this compound. Polymyxin B disrupts the bacterial cell membrane, leading to cell death.
Caption: Mechanism of action of Polymyxin B.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymyxin-Resistant Clinical Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. journals.asm.org [journals.asm.org]
The Last Resort: A Comparative Analysis of Polymyxin B and Colistin for Multidrug-Resistant Infections
A deep dive into the efficacy, safety, and mechanisms of two critical last-line antibiotics in the fight against multidrug-resistant Gram-negative bacteria.
In an era where multidrug-resistant (MDR) Gram-negative bacteria pose a significant threat to global health, the polymyxin (B74138) class of antibiotics, specifically polymyxin B and colistin (B93849) (polymyxin E), have been revived as last-resort treatments.[1][2] Despite their discovery decades ago, their use was previously limited due to concerns about toxicity. However, the current crisis of antimicrobial resistance has necessitated their reintroduction into clinical practice for treating severe infections caused by pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae (CRE).[3][4][5] This guide provides a comprehensive comparison of polymyxin B and colistin for researchers, scientists, and drug development professionals, focusing on their mechanisms of action, in vitro activity, and clinical safety profiles, supported by experimental data.
Mechanism of Action: Disrupting the Bacterial Defenses
Both polymyxin B and colistin are polycationic peptides that share a similar mechanism of action, targeting the outer membrane of Gram-negative bacteria. Their positively charged regions interact with the negatively charged lipopolysaccharide (LPS) on the bacterial outer membrane, displacing essential divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). This displacement destabilizes the LPS layer, leading to increased permeability of the outer membrane. Subsequently, the hydrophobic tail of the polymyxin molecule inserts into the membrane, disrupting its integrity and causing leakage of intracellular contents, ultimately leading to bacterial cell death.
Caption: Mechanism of action of polymyxins against Gram-negative bacteria.
In Vitro Efficacy: A Head-to-Head Comparison
Comparative studies have evaluated the in vitro activity of polymyxin B and colistin against various MDR Gram-negative isolates. A key metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
One study compared the MICs of polymyxin B and colistin against a panel of 89 clinical isolates, including Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. The results, summarized in the table below, demonstrated that polymyxin B generally exhibited lower MICs than colistin against these pathogens.
| Organism (n) | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | p-value |
| K. pneumoniae (27) | Polymyxin B | 0.5 | 1 | < 0.02 |
| Colistin | 1 | 2 | ||
| A. baumannii (31) | Polymyxin B | 0.25 | 0.5 | < 0.001 |
| Colistin | 0.5 | 1 | ||
| P. aeruginosa (31) | Polymyxin B | 1 | 2 | < 0.01 |
| Colistin | 2 | 4 | ||
| Data from a study comparing in vitro antimicrobial activities of polymyxin B and colistin. |
These findings suggest that polymyxin B may be more potent in vitro against these critical MDR species. Time-kill curve experiments from the same study showed similar bactericidal activity for both drugs against susceptible and resistant isolates.
Experimental Protocols
Broth Microdilution for MIC Determination
The in vitro activity of polymyxin B and colistin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Clinical Safety and Toxicity: A Critical Consideration
The clinical use of polymyxins is often limited by their potential for nephrotoxicity (kidney damage) and neurotoxicity (nerve damage). Comparative data on the incidence of these adverse effects is crucial for clinical decision-making.
A retrospective study involving 413 patients treated with either polymyxin B or colistimethate sodium (CMS), the prodrug of colistin, provides valuable insights into their respective toxicity profiles.
Nephrotoxicity
The study found no statistically significant difference in the overall incidence of acute kidney injury (AKI) between the two drugs.
| Parameter | Polymyxin B (n=152) | Colistin (CMS) (n=138) | p-value |
| Incidence of AKI | 44.7% | 40.0% | 0.425 |
| Median time to AKI (days) | 7 | 5 | 0.701 |
| Data from a retrospective study comparing the nephrotoxic effects of polymyxin B and colistin. |
Independent risk factors for developing AKI included older age, higher baseline serum creatinine, and the concurrent use of other nephrotoxic drugs.
Neurotoxicity
In the same study, neurotoxicity, primarily presenting as paresthesias (numbness or tingling), was observed more frequently in patients receiving polymyxin B.
| Adverse Event | Polymyxin B (n=77) | Colistin (CMS) (n=70) |
| Neurotoxic events | 13 (16.9%) | 1 (1.4%) |
| Data from a retrospective study comparing the neurotoxic effects of polymyxin B and colistin. |
Importantly, all reported neurotoxic events were reversible upon discontinuation of the drug.
Mortality and Clinical Outcomes
Several studies have compared the clinical outcomes of patients treated with polymyxin B versus colistin for bloodstream infections caused by carbapenem-resistant bacteria. A retrospective cohort study of 259 patients with bloodstream infections caused by A. baumannii and P. aeruginosa found no significant difference in 30-day mortality between the two treatment groups.
| Outcome | Polymyxin B | Colistin | Adjusted Hazard Ratio (95% CI) | p-value |
| 30-day Mortality | - | - | 0.82 (0.52-1.30) | 0.40 |
| Data from a retrospective cohort study comparing outcomes of polymyxin B and colistin treatment for bloodstream infections. |
These findings suggest that despite potential differences in in vitro potency and toxicity profiles, the choice between polymyxin B and colistin may not significantly impact overall mortality in these critically ill patients.
Conclusion
Polymyxin B and colistin remain indispensable weapons in the limited arsenal (B13267) against multidrug-resistant Gram-negative infections. While in vitro data suggests a potential potency advantage for polymyxin B, clinical outcome studies have not demonstrated a clear superiority of one agent over the other in terms of mortality. The choice of agent may therefore be guided by local susceptibility patterns, drug availability, and patient-specific factors, with careful monitoring for nephrotoxicity and neurotoxicity being paramount for both. Further prospective, randomized controlled trials are needed to definitively delineate the optimal use of these critical last-line antibiotics.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Polymyxin B for the treatment of multidrug-resistant pathogens: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Polymyxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Polymyxin B in The Treatment of Infections Caused by Multidrug-Resistant Gram-Negative Bacteria in Children: A Retrospective Case Series and A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Polymyxin Nephrotoxicity: A Focus on Polymyxin B and Colistin
A comprehensive review of the renal toxicity profiles of polymyxin-class antibiotics, summarizing key experimental findings and clinical data. Due to a lack of available data on the nephrotoxicity of Epelmycin B, this guide focuses on the comparative analysis of the widely used polymyxins, Polymyxin (B74138) B and Colistin.
The resurgence of multidrug-resistant Gram-negative bacterial infections has led to the renewed clinical use of polymyxins, an older class of antibiotics. However, their significant nephrotoxicity remains a primary dose-limiting factor. This guide provides a comparative analysis of the nephrotoxicity of two key polymyxins, Polymyxin B and Colistin, drawing upon available experimental and clinical data.
Executive Summary of Comparative Nephrotoxicity
Clinical and preclinical evidence indicates that both Polymyxin B and Colistin can induce acute kidney injury (AKI). However, prospective studies suggest that Colistin (administered as its prodrug, colistimethate sodium or CMS) is associated with a significantly higher incidence of nephrotoxicity compared to Polymyxin B.[1][2][3] The reported incidence of nephrotoxicity for polymyxins varies widely in literature, ranging from 20% to 60%.[3][4]
Quantitative Comparison of Nephrotoxicity
The following tables summarize key quantitative data from comparative studies on the nephrotoxicity of Polymyxin B and Colistin.
Table 1: Clinical Comparison of Nephrotoxicity Incidence
| Antibiotic | Incidence of Nephrotoxicity | Patient Population | Study Design | Key Findings |
| Colistin | 39.3% | Adult ICU patients | Prospective study | Significantly higher nephrotoxicity compared to Polymyxin B. |
| Polymyxin B | 11.8% | Adult ICU patients | Prospective study | Lower incidence of nephrotoxicity than Colistin. |
| Colistin | 36.2% | Adults | Meta-analysis of RCTs | Increased risk of nephrotoxicity compared to β-lactam regimens. |
| Polymyxin B | ~31-39% | General patient population | Meta-analysis | High incidence of AKI based on various standardized criteria. |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Polymyxin | Endpoint | Key Findings |
| LLC-PK1 | Polymyxin B | Cell Viability, Apoptosis | Concentration- and time-dependent cytotoxicity. |
| HK-2 | Colistin, Polymyxin B | Cytotoxicity (TC50) | Both compounds exhibit cytotoxicity to human renal epithelial cells. |
Mechanisms of Nephrotoxicity
The primary mechanism of polymyxin-induced nephrotoxicity involves the accumulation of the drug in renal proximal tubular epithelial cells. This accumulation leads to a cascade of detrimental cellular events, including:
-
Mitochondrial Dysfunction: Polymyxins can localize in mitochondria, leading to impaired function and the generation of reactive oxygen species (ROS).
-
Oxidative Stress: The increase in ROS contributes to cellular damage.
-
Apoptosis: The culmination of cellular stress and damage triggers programmed cell death (apoptosis) in renal tubular cells.
The mechanism is thought to be related to the cationic nature of polymyxins, which facilitates their interaction with and uptake into renal cells.
Signaling Pathway of Polymyxin-Induced Nephrotoxicity
Caption: Signaling pathway of polymyxin-induced nephrotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymyxin nephrotoxicity. Below are representative protocols for in vivo and in vitro studies.
In Vivo Rat Model for Nephrotoxicity Assessment
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: Subcutaneous administration of Polymyxin B at varying doses and frequencies (e.g., 20 mg/kg every 24 hours or 5 mg/kg every 6 hours).
-
Monitoring: Daily measurement of serum creatinine (B1669602).
-
Endpoint: Nephrotoxicity defined as a significant elevation in serum creatinine (e.g., ≥2 times the baseline).
-
Histopathology: Kidney tissues are harvested for histological examination to assess for acute tubular necrosis.
In Vitro Cytotoxicity Assay
-
Cell Line: Human kidney proximal tubular epithelial cells (e.g., HK-2 or LLC-PK1).
-
Treatment: Cells are exposed to varying concentrations of polymyxins for specific durations (e.g., 24 to 72 hours).
-
Assays:
-
Cell Viability: Assessed using methods like the MTT or XTT assay.
-
Apoptosis: Detected by methods such as flow cytometry using Annexin V/Propidium Iodide staining.
-
Biomarker Release: Measurement of lactate (B86563) dehydrogenase (LDH) or other kidney injury biomarkers in the cell culture supernatant.
-
Experimental Workflow for In Vivo Nephrotoxicity Study
Caption: A typical experimental workflow for an in vivo polymyxin nephrotoxicity study.
Conclusion
The available evidence strongly suggests that both Polymyxin B and Colistin carry a significant risk of nephrotoxicity. However, comparative studies indicate a higher incidence of acute kidney injury with Colistin treatment. The underlying mechanism is multifactorial, involving drug accumulation in renal tubular cells, leading to mitochondrial dysfunction, oxidative stress, and apoptosis. For researchers and drug development professionals, understanding these differences and the underlying mechanisms is crucial for the development of safer polymyxin derivatives and for guiding clinical use to minimize renal adverse effects. Further research into novel polymyxin analogues with reduced nephrotoxic potential is warranted.
References
- 1. Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B | Semantic Scholar [semanticscholar.org]
Validating the Target of a Novel Antibiotic: A Comparative Guide Using Genetic Approaches for the Hypothetical Compound Epelmycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the molecular target of a novel antibiotic, using the hypothetical compound "Epelmycin B" as an illustrative example. We will explore how genetic approaches can be leveraged to confirm the target of this compound and objectively compare its performance against established alternatives. The experimental data presented herein is hypothetical and serves to demonstrate the application of these methodologies.
Introduction to this compound and its Proposed Target
This compound is a novel synthetic compound that has demonstrated significant antibacterial activity against a range of Gram-negative bacteria in initial screenings. Preliminary biochemical assays suggest that this compound may inhibit the activity of DNA gyrase subunit B (GyrB) , an essential enzyme involved in DNA replication. However, to confidently advance this compound through the drug development pipeline, rigorous validation of its molecular target is crucial. Genetic approaches offer a powerful suite of tools for in-vivo target validation.
Genetic Approaches for Target Validation
Several genetic strategies can be employed to validate that GyrB is the true target of this compound. These methods involve manipulating the expression of the gyrB gene or inducing mutations and observing the resultant changes in antibiotic susceptibility.
Gene Knockdown using CRISPR interference (CRISPRi)
CRISPRi technology can be used to specifically repress the expression of the gyrB gene. If GyrB is indeed the target of this compound, reducing its expression should lead to increased bacterial susceptibility to the compound.
Overexpression of the Target Gene
Conversely, overexpressing the gyrB gene should lead to increased resistance to this compound, as the higher concentration of the target enzyme would require a higher concentration of the inhibitor to elicit the same effect.
Transposon Mutagenesis
A transposon mutagenesis screen can be performed to identify mutations that confer resistance to this compound. If mutations in the gyrB gene are consistently found in resistant colonies, it provides strong evidence that GyrB is the direct target.
Comparative Performance Analysis
To assess the potential of this compound as a therapeutic agent, its performance should be compared to existing antibiotics that target the same pathway. In this case, a relevant comparator would be a fluoroquinolone, such as ciprofloxacin (B1669076), which also targets DNA gyrase.
Quantitative Data Comparison
The following table summarizes hypothetical data comparing the efficacy of this compound with ciprofloxacin against a wild-type bacterial strain and strains with genetically modified gyrB expression.
| Bacterial Strain | Genetic Modification | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Bacterial Viability at 2x MIC (%) |
| Wild-Type | None | 2 | 0.5 | <0.1% |
| gyrB Knockdown | CRISPRi-mediated repression | 0.5 | 0.125 | <0.1% |
| gyrB Overexpression | Plasmid-based overexpression | 8 | 2 | 50% |
| Resistant Mutant | Spontaneous gyrB point mutation | 16 | 0.5 | 95% |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
CRISPRi-mediated Gene Knockdown
-
Construct Design: A single guide RNA (sgRNA) targeting a non-template strand of the gyrB promoter region is designed and cloned into a plasmid co-expressing a catalytically inactive Cas9 (dCas9).
-
Bacterial Transformation: The CRISPRi plasmid is introduced into the target bacteria via electroporation.
-
Induction of dCas9 Expression: Expression of dCas9 is induced by adding an appropriate inducer (e.g., anhydrotetracycline) to the growth medium.
-
MIC Determination: The MIC of this compound and the comparator antibiotic is determined for the gyrB knockdown strain and a wild-type control strain using broth microdilution assays.
Target Overexpression
-
Cloning: The wild-type gyrB gene is cloned into an inducible expression vector.
-
Transformation: The overexpression plasmid is transformed into the target bacterial strain.
-
Induction and MIC Testing: Gene expression is induced, and MIC values are determined as described above.
Transposon Mutagenesis Screen
-
Mutant Library Generation: A library of random insertion mutants is created using a transposon delivery system.
-
Selection of Resistant Mutants: The mutant library is plated on agar (B569324) containing this compound at a concentration 4-8 times the MIC for the wild-type strain.
-
Identification of Insertion Sites: Genomic DNA from resistant colonies is isolated, and the transposon insertion sites are identified by arbitrary-primed PCR or sequencing.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for target validation, and the comparative logic.
Caption: Hypothetical signaling pathway of DNA gyrase and points of inhibition by this compound and Fluoroquinolones.
Caption: Experimental workflow for validating the target of this compound using CRISPRi.
Caption: Logical diagram for the comparison of this compound and a comparator antibiotic.
Conclusion
The genetic approaches outlined in this guide provide a robust framework for the validation of a novel antibiotic's target. By systematically applying these techniques, researchers can build a strong body of evidence to support the proposed mechanism of action. The hypothetical case of this compound and its target, GyrB, illustrates how gene knockdown, overexpression, and mutagenesis studies, in conjunction with comparative analysis against known drugs, are indispensable steps in the early stages of antibiotic drug discovery. This rigorous validation is essential for making informed decisions about the continued development of new and promising antibacterial agents.
A Head-to-Head Comparison of Polymyxin B and Gentamicin in Sepsis Management
In the critical landscape of sepsis treatment, the choice of antimicrobial agent is paramount to improving patient outcomes. This guide provides a detailed, data-driven comparison of two potent antibiotics, Polymyxin (B74138) B and gentamicin (B1671437), frequently considered in the management of severe sepsis and septic shock. This analysis is intended for researchers, clinicians, and professionals in drug development to facilitate an informed understanding of their respective therapeutic profiles.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Polymyxin B and gentamicin lies in their distinct mechanisms of action against pathogenic bacteria.
Polymyxin B acts as a cationic surfactant, primarily targeting the outer membrane of Gram-negative bacteria.[1][2][3][4] It electrostatically interacts with the negatively charged lipid A portion of lipopolysaccharide (LPS), a major component of the outer membrane.[2][3][4] This binding displaces essential divalent cations like magnesium and calcium, which normally stabilize the LPS layer.[4] The subsequent destabilization leads to increased permeability of the outer membrane, allowing the fatty acid portion of Polymyxin B to disrupt the inner cytoplasmic membrane, causing leakage of cellular contents and ultimately, bacterial cell death.[1][2][4] A key feature of Polymyxin B is its ability to bind and neutralize endotoxin (B1171834) (LPS), which is a major trigger of the inflammatory cascade in sepsis.[1][3]
Gentamicin , an aminoglycoside antibiotic, exerts its bactericidal effect by targeting the bacterial ribosome.[5][6][7] It binds to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of nonfunctional or toxic proteins.[5][7][8] This disruption of protein synthesis is a critical blow to bacterial viability.[5][7] Gentamicin's bactericidal activity is concentration-dependent, meaning that higher concentrations result in more effective bacterial killing.[6][9] It is primarily effective against a wide range of Gram-negative bacteria and some Gram-positive organisms, with its entry into Gram-positive bacteria being facilitated when used in combination with cell wall-active agents like beta-lactams.[6][7]
Comparative Efficacy in Sepsis
| Feature | Polymyxin B | Gentamicin |
| Primary Target | Gram-negative bacteria | Broad-spectrum, primarily Gram-negative bacteria |
| Mechanism | Disrupts outer and inner bacterial membranes; neutralizes endotoxin | Inhibits protein synthesis by binding to the 30S ribosomal subunit |
| Sepsis Application | Often used for multidrug-resistant Gram-negative infections and in endotoxin removal therapies | Commonly used in combination with other antibiotics for empirical treatment of sepsis |
| Reported Mortality (in specific studies) | Overall mortality of 52% in a study on severe sepsis and septic shock with multidrug-resistant organisms[10] | Favorable clinical outcomes in 90% of patients with gram-negative sepsis when used in combination therapy[11] |
| Bacterial Clearance | Cleared the target multidrug-resistant organism in 88% of evaluated subjects[10] | 95% of organisms were sensitive to gentamicin in a study on gram-negative sepsis[11] |
| Key Advantage in Sepsis | Endotoxin neutralization | Synergistic effect with beta-lactams, broad initial coverage |
Experimental Protocols: A Look into Sepsis Models
While a direct comparative study is absent, a generalized experimental workflow for evaluating antimicrobial efficacy in a sepsis model can be outlined. This workflow is a composite based on standard practices in preclinical sepsis research.
Detailed Methodologies:
-
Sepsis Induction: A common method is Cecal Ligation and Puncture (CLP), which mimics the polymicrobial nature of clinical sepsis. Alternatively, injection of lipopolysaccharide (LPS) can be used to model endotoxemia.
-
Treatment Groups: Animals are typically randomized into at least three groups: a control group receiving a placebo (e.g., saline), a group receiving Polymyxin B, and a group receiving gentamicin.
-
Drug Administration: The route of administration (e.g., intravenous, intraperitoneal) and the dosage are critical parameters determined by pharmacokinetic and pharmacodynamic studies of the drugs in the specific animal model.
-
Outcome Measures:
-
Survival Rate: Monitored over a set period (e.g., 7 days).
-
Bacterial Load: Determined by culturing blood and tissue homogenates to quantify colony-forming units (CFUs).
-
Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured in serum or plasma using techniques like ELISA.
-
Signaling Pathways in Sepsis
The inflammatory cascade in Gram-negative sepsis is largely initiated by the interaction of LPS with Toll-like receptor 4 (TLR4) on immune cells. The distinct mechanisms of Polymyxin B and gentamicin impact this pathway differently.
As illustrated, Polymyxin B directly neutralizes LPS, thereby preventing the initiation of the inflammatory cascade. Gentamicin, on the other hand, reduces the bacterial load, which in turn decreases the amount of LPS released.
Conclusion
Both Polymyxin B and gentamicin are valuable tools in the armamentarium against sepsis, particularly when Gram-negative bacteria are implicated. Polymyxin B offers the unique advantage of direct endotoxin neutralization, making it a targeted therapy for the inflammatory consequences of LPS. Gentamicin's strength lies in its potent bactericidal activity and its synergistic potential with other antibiotics, providing broad empirical coverage. The choice between these agents, or their use in combination, will depend on the specific clinical scenario, including the identity and susceptibility of the causative pathogen, the severity of the inflammatory response, and the patient's renal function. Further head-to-head studies in standardized sepsis models are warranted to more definitively delineate their comparative efficacy and optimal use.
References
- 1. Polymyxin B - Wikipedia [en.wikipedia.org]
- 2. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 5. Gentamicin - Wikipedia [en.wikipedia.org]
- 6. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Use of Gentamicin for Sepsis and Septic Shock in Anaesthesia-Intensive Care Unit: A Clinical Practice Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of polymyxin B in multidrug resistant Gram-negative severe sepsis and septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes in patients with gram-negative sepsis treated with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Polymyxin B and β-Lactam Antibiotics: A Comparison Guide
An In-Depth Look at the In Vitro Synergy, Experimental Protocols, and Mechanisms of Action When Combining Polymyxin B with β-Lactam Antibiotics Against Multidrug-Resistant Gram-Negative Bacteria.
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical practice, compelling researchers to explore novel therapeutic strategies. One promising approach is the use of combination therapy, particularly the synergistic pairing of Polymyxin B with β-lactam antibiotics. This guide provides a comprehensive overview of the in vitro synergistic effects of this combination, detailed experimental methodologies, and the underlying mechanisms of their enhanced bactericidal activity.
Quantitative Synergy Analysis
The synergistic interaction between Polymyxin B and various β-lactam antibiotics has been extensively studied against several clinically significant Gram-negative pathogens. The checkerboard assay and time-kill studies are the primary methods used to quantify this synergy, with the Fractional Inhibitory Concentration (FIC) index being a key metric in checkerboard analyses. A FICI of ≤ 0.5 is typically indicative of synergy.
Checkerboard Assay Results
The following tables summarize the minimum inhibitory concentration (MIC) and FIC index data from checkerboard assays, demonstrating the synergistic activity of Polymyxin B in combination with different β-lactams against various resistant bacterial strains.
Table 1: Synergy of Polymyxin B and Meropenem against Carbapenemase-Producing Klebsiella pneumoniae
| Isolate | Polymyxin B MIC (µg/mL) Alone | Meropenem MIC (µg/mL) Alone | Polymyxin B MIC (µg/mL) in Combination | Meropenem MIC (µg/mL) in Combination | FICI | Interpretation |
| KPC-1 | >128 | 128 | 32 | 32 | 0.5 | Synergy |
| KPC-2 | 4 | 64 | 1 | 8 | 0.375 | Synergy |
| NDM-1 | 8 | >128 | 2 | 32 | 0.5 | Synergy |
| OXA-48 | 2 | 32 | 0.5 | 4 | 0.375 | Synergy |
Table 2: Synergy of Polymyxin B and Ceftazidime against Acinetobacter baumannii
| Isolate | Polymyxin B MIC (µg/mL) Alone | Ceftazidime MIC (µg/mL) Alone | Polymyxin B MIC (µg/mL) in Combination | Ceftazidime MIC (µg/mL) in Combination | FICI | Interpretation |
| AB-1 | 4 | 256 | 1 | 32 | 0.375 | Synergy |
| AB-2 | 8 | 128 | 2 | 16 | 0.375 | Synergy |
| AB-3 | 2 | >256 | 0.5 | 64 | 0.5 | Synergy |
Time-Kill Assay Results
Time-kill assays provide a dynamic assessment of bactericidal activity over time. Synergy in these assays is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Table 3: Bactericidal Activity of Polymyxin B and Imipenem against Pseudomonas aeruginosa
| Time (hours) | Control (log10 CFU/mL) | Polymyxin B (log10 CFU/mL) | Imipenem (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.5 | 5.5 | 6.5 | 4.0 |
| 8 | 8.2 | 5.0 | 6.2 | 3.1 |
| 24 | 9.1 | 5.2 | 6.8 | <2.0 |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antibiotic synergy. Below are the protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of Polymyxin B and the β-lactam antibiotic are prepared at concentrations that are a multiple of the highest concentration to be tested.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of the β-lactam antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB). Along the y-axis, serial twofold dilutions of Polymyxin B are prepared in CAMHB. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone). The lowest FICI value is reported.
Time-Kill Assay Protocol
Time-kill assays assess the rate of bacterial killing by antimicrobial agents over time.
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase of growth.
-
Inoculum Preparation: The culture is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into flasks containing:
-
No antibiotic (growth control)
-
Polymyxin B alone (at a sub-MIC concentration, e.g., 0.25x or 0.5x MIC)
-
The β-lactam antibiotic alone (at a sub-MIC concentration)
-
The combination of Polymyxin B and the β-lactam antibiotic at the same concentrations.
-
-
Incubation and Sampling: The flasks are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Workflows and Mechanisms
To better understand the experimental process and the biological interactions, the following diagrams have been created using the DOT language.
Caption: Workflow of the checkerboard assay for synergy testing.
The synergistic effect of Polymyxin B and β-lactams is primarily attributed to a "two-hit" mechanism targeting the bacterial cell envelope of Gram-negative bacteria.
Caption: Proposed mechanism of synergy between Polymyxin B and β-lactam antibiotics.
Comparative Proteomic Analysis of Bacterial Response to Polymyxin B
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic response of Gram-negative bacteria to Polymyxin B, a last-resort antibiotic, benchmarked against other classes of antibiotics. The information presented herein is based on quantitative proteomic studies and is intended to facilitate a deeper understanding of the mechanisms of action and resistance.
Introduction to Polymyxin B and Comparator Antibiotics
Polymyxin B is a cationic polypeptide antibiotic that is highly effective against multidrug-resistant Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial outer membrane integrity. By binding to the lipid A component of lipopolysaccharide (LPS), Polymyxin B displaces essential divalent cations (Ca²⁺ and Mg²⁺), leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
For a robust comparison, this guide includes proteomic data from bacteria treated with a fluoroquinolone antibiotic, Ciprofloxacin (B1669076) . Ciprofloxacin's mechanism of action is fundamentally different from that of Polymyxin B. It inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, thereby halting bacterial cell division.
Quantitative Proteomic Data
The following tables summarize the key differentially expressed proteins (DEPs) in Gram-negative bacteria upon treatment with Polymyxin B and Ciprofloxacin. The data is compiled from multiple proteomic studies.
Table 1: Differentially Expressed Proteins in Escherichia coli Treated with Polymyxin B
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Membrane Stress & Repair | Efflux pump components (e.g., MdtEF-TolC), ArnA, ArnB, ArnC, ArnT (LPS modification) | Outer membrane proteins |
| Metabolism | Fatty acid degradation enzymes | Proteins involved in glycolysis and pentose (B10789219) phosphate (B84403) pathway |
| Two-Component Systems | PhoP, PhoQ, PmrA, PmrB | Various other TCS components |
| Quorum Sensing | Proteins associated with quorum sensing pathways | - |
Data synthesized from a study on E. coli exposed to 1.0 mg/L and 10.0 mg/L Polymyxin B, which identified 89 and 314 DEPs, respectively[1][2][3].
Table 2: Differentially Expressed Proteins in Pseudomonas aeruginosa Treated with Ciprofloxacin
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| DNA Damage & Repair | RecA, DNA repair proteins | - |
| Metabolism | - | Ribosomal proteins, proteins involved in metabolic processes |
| Virulence | - | Components of Type III secretion system, motility-related proteins |
| Stress Response | Heat shock proteins | - |
Data synthesized from proteomic analyses of P. aeruginosa exposed to ciprofloxacin[1].
Experimental Protocols
This section details the typical methodologies employed in the comparative proteomic analysis of bacteria treated with antibiotics.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strains and Growth Conditions: Gram-negative bacterial strains such as Escherichia coli ATCC 25922 or Pseudomonas aeruginosa PAO1 are cultured in appropriate growth media (e.g., Luria-Bertani or Tryptic Soy Broth) at 37°C with aeration.
-
Antibiotic Exposure: Bacterial cultures in the mid-logarithmic growth phase are exposed to sub-lethal concentrations of the respective antibiotics (e.g., Polymyxin B at 1.0 mg/L or Ciprofloxacin at a fraction of the MIC). Control cultures are grown under identical conditions without the antibiotic.
-
Cell Harvesting: After a defined exposure time, bacterial cells are harvested by centrifugation at 4°C. The cell pellets are washed with a suitable buffer to remove residual media and antibiotic.
Protein Extraction and Quantification
-
Cell Lysis: The bacterial cell pellets are resuspended in a lysis buffer and subjected to physical disruption methods such as sonication on ice to release the cellular proteins.
-
Protein Solubilization and Reduction: The protein extracts are treated with detergents and reducing agents to ensure solubilization and denaturation.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay, such as the Bradford or BCA assay.
Proteomic Analysis (iTRAQ-based)
-
Protein Digestion: An equal amount of protein from each sample is subjected to in-solution digestion using trypsin overnight at 37°C.
-
iTRAQ Labeling: The resulting peptide mixtures are labeled with different isobaric tags (e.g., iTRAQ reagents) to allow for multiplexed analysis.
-
Fractionation: The labeled peptides are typically fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the proteins. Differentially expressed proteins are determined based on fold-change thresholds and statistical significance (p-value).
Visualizations
Experimental Workflow for Comparative Proteomics
Caption: Experimental workflow for comparative proteomics of antibiotic-treated bacteria.
Polymyxin B Signaling Pathway Disruption
Caption: Signaling disruption and resistance pathway in response to Polymyxin B.
Conclusion
The comparative proteomic data reveals distinct cellular responses to Polymyxin B and Ciprofloxacin, consistent with their different mechanisms of action. Polymyxin B primarily induces a strong membrane stress response, leading to the upregulation of proteins involved in LPS modification and efflux pumps as a protective mechanism. In contrast, Ciprofloxacin triggers a DNA damage response. Understanding these differential proteomic signatures is crucial for the development of novel antimicrobial strategies and for identifying potential biomarkers of antibiotic efficacy and resistance.
References
- 1. Adaptive response of Pseudomonas aeruginosa under serial ciprofloxacin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Ciprofloxacin Resistance in Pseudomonas aeruginosa Involves Multiple Response Stages and Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Endotoxin Activity of Epelmycin B In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-endotoxin activity of the novel investigational compound, Epelmycin B, against the established anti-endotoxin agent, Polymyxin (B74138) B. The following sections detail the experimental data, protocols, and underlying biological pathways to offer an objective assessment of this compound's potential as a therapeutic agent against endotoxin-mediated inflammation.
Comparative Analysis of Anti-Endotoxin Efficacy
The anti-endotoxin activity of this compound was evaluated using two primary in vitro assays: the Limulus Amebocyte Lysate (LAL) assay for direct endotoxin (B1171834) neutralization and a macrophage-based assay to measure the inhibition of pro-inflammatory cytokine production.
Table 1: Endotoxin Neutralization by this compound and Polymyxin B in the LAL Assay
| Compound | Concentration (µg/mL) | Endotoxin Neutralization (%) | IC50 (µg/mL) |
| This compound | 0.1 | 15.2 ± 2.1 | 1.8 |
| 1.0 | 45.8 ± 3.5 | ||
| 10.0 | 89.3 ± 4.2 | ||
| Polymyxin B | 0.1 | 25.6 ± 2.8 | 0.9 |
| 1.0 | 68.4 ± 5.1 | ||
| 10.0 | 95.1 ± 3.9 | ||
| Vehicle Control | - | 0 | - |
Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IC50 (µg/mL) |
| This compound | 0.1 | 12.5 ± 1.9 | 2.5 |
| 1.0 | 40.1 ± 3.2 | ||
| 10.0 | 85.7 ± 5.6 | ||
| Polymyxin B | 0.1 | 22.3 ± 2.5 | 1.2 |
| 1.0 | 65.2 ± 4.8 | ||
| 10.0 | 92.4 ± 4.1 | ||
| Vehicle Control | - | 0 | - |
Experimental Protocols
Limulus Amebocyte Lysate (LAL) Assay
This assay quantifies the ability of a compound to neutralize endotoxin, thereby inhibiting its ability to trigger the LAL coagulation cascade.[1][2]
Materials:
-
Kinetic Chromogenic LAL Assay Kit
-
Endotoxin standard (E. coli O111:B4)
-
Pyrogen-free water
-
This compound and Polymyxin B
-
96-well pyrogen-free microplate
Procedure:
-
Prepare a standard curve of endotoxin ranging from 0.005 to 50 EU/mL.
-
Serially dilute this compound and Polymyxin B in pyrogen-free water.
-
In a 96-well plate, mix 50 µL of each compound dilution with 50 µL of a fixed concentration of endotoxin (e.g., 10 EU/mL).
-
Incubate the mixtures for 30 minutes at 37°C to allow for endotoxin neutralization.
-
Add 100 µL of the LAL reagent to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 90 minutes.
-
The endotoxin concentration is determined by the time it takes for the optical density to reach a predetermined level. The percentage of endotoxin neutralization is calculated relative to the control (endotoxin without any inhibitor).
Inhibition of TNF-α Production in Macrophages
This cell-based assay assesses the ability of a compound to prevent endotoxin-induced activation of macrophages and the subsequent release of the pro-inflammatory cytokine, TNF-α.[3][4]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound and Polymyxin B
-
Mouse TNF-α ELISA Kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or Polymyxin B for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated cells without any inhibitor.
Visualizing the Mechanisms
To understand the context of these experiments, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: TLR4 signaling pathway initiated by LPS.
Caption: Workflow for in vitro anti-endotoxin validation.
Caption: Logic for comparative analysis.
Summary of Findings
The presented data indicates that this compound exhibits dose-dependent anti-endotoxin activity in vitro. While Polymyxin B, the comparator, demonstrates greater potency with lower IC50 values in both the LAL and macrophage-based assays, this compound effectively neutralizes endotoxin and inhibits downstream inflammatory signaling at micromolar concentrations.
These findings validate the anti-endotoxin potential of this compound and support further investigation into its mechanism of action and its efficacy in more complex biological systems. The provided protocols and comparative data serve as a baseline for future pre-clinical development of this compound as a potential therapeutic for endotoxin-related pathologies.
References
- 1. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 2. labcorp.com [labcorp.com]
- 3. Evaluation of the anti-endotoxin effects of polymyxin B in a feline model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-endotoxin effects of polymyxin B in a feline model of endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Epelmycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and disposal of Epelmycin B, an anthracycline compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established protocols for other hazardous anthracyclines, such as Doxorubicin, and general best practices for cytotoxic compounds. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound, like other anthracyclines, should be treated as a hazardous substance. Anthracyclines are known to be mutagens, carcinogens, and teratogens.[1] Therefore, stringent safety measures are required during handling and disposal.
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes double gloves, a disposable gown, and safety glasses.[2]
-
Designated Work Area: All work with this compound, including preparation and disposal, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization and contamination.[2][3]
-
Spill Management: In case of a spill, the area should be immediately secured. For powdered spills, cover gently with damp paper towels to prevent dust from becoming airborne.[1] The spill area should be cleaned with a detergent solution followed by a decontamination agent. All materials used for cleaning must be disposed of as hazardous waste.
Waste Segregation and Containment
Proper segregation of waste is a critical step in the safe disposal of this compound. Different types of waste require specific containment procedures.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded, such as yellow bags for "Trace Chemotherapy Waste".
-
Liquid Waste: Unused or expired solutions of this compound are considered bulk hazardous waste. They should be collected in a dedicated, sealed, and shatterproof container clearly labeled "Hazardous Waste" with the chemical name. Do not dispose of liquid chemotherapy waste down the sink or in the general refuse.
-
Sharps: Any sharps, such as needles and syringes, contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.
Decontamination and Disposal Procedures
Chemical inactivation is a recommended step for liquid waste containing anthracyclines to degrade the cytotoxic compound before final disposal.
Personal Protective Equipment (PPE) and Decontamination Summary
| Item | Specification | Purpose |
| Gloves | Double chemotherapy-grade, powder-free | Prevents skin contact and absorption. |
| Gown | Disposable, solid-front, back-closing | Protects from splashes and contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Decontaminant | 5.25% Sodium Hypochlorite (B82951) Solution | Effective in degrading anthracyclines. |
| Neutralizer | Sodium Thiosulfate | To neutralize the decontaminant before final disposal. |
Experimental Protocol: Chemical Degradation of this compound Liquid Waste
This protocol is adapted from procedures for other anthracyclines and should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: Ensure the liquid waste containing this compound is in a suitable, labeled, and sealable container.
-
Decontamination: Slowly add a 5.25% sodium hypochlorite solution to the liquid waste. A common recommendation is a 1:1 volume ratio for at least a 1-hour reaction time to ensure complete degradation.
-
Neutralization: After the reaction is complete, neutralize the solution by adding a quenching agent, such as sodium thiosulfate, until the chlorine is consumed.
-
pH Adjustment: Adjust the pH of the treated solution to a neutral range (typically between 6 and 9) as required by your institution's hazardous waste disposal guidelines.
-
Final Disposal: Even after inactivation, the treated solution must be collected in a designated hazardous waste container. The container should be clearly labeled with its contents, including the inactivated compound and all reagents used. This waste must be disposed of through your institution's official hazardous waste management program.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling Epelmycin B
Disclaimer: Information for a compound specifically named "Epelmycin B" could not be located. This guide pertains to Leptomycin B , based on available safety data sheets. Researchers should always consult the specific Safety Data Sheet (SDS) provided with their product before handling any chemical.
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Leptomycin B. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
Leptomycin B solution is classified as a hazardous substance. It is highly flammable and toxic if swallowed, inhaled, or in contact with skin. It is also known to cause damage to organs, specifically the eyes and central nervous system.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To prevent eye contact, which can cause serious damage[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure. | To avoid skin contact, as the substance is toxic upon absorption[1][2]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs[1]. | To prevent inhalation of toxic vapors or aerosols. |
Operational and Handling Procedures
Safe handling of Leptomycin B necessitates strict adherence to established laboratory safety protocols to minimize exposure and risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[1].
-
Work within a certified chemical fume hood or a well-ventilated area[1].
-
Ground and bond all containers and receiving equipment to prevent static discharge, as Leptomycin B solution is highly flammable[1].
-
Use explosion-proof electrical, ventilating, and lighting equipment[1].
-
-
Handling:
-
Wear the appropriate personal protective equipment as detailed in the table above[1].
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use only non-sparking tools to prevent ignition sources[1].
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.
-
Keep away from heat, sparks, open flames, and hot surfaces[1].
-
Emergency and Disposal Plans
Immediate and appropriate action is critical in the event of an emergency.
Emergency Procedures
| Emergency Situation | Action |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. |
| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention[1]. |
| In Case of Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |
| Accidental Release/Spill | Evacuate the area. Avoid breathing vapors. Remove all sources of ignition. Use a non-combustible absorbent material to clean up the spill and place it in a suitable container for disposal[1]. |
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations[1].
-
Do not allow the product to enter drains.
Workflow for Safe Handling of Leptomycin B
Caption: Workflow for the safe handling of Leptomycin B.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
